Candoxatril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZVMIYIIVABD-RZMWZJFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047286 | |
| Record name | Candoxatril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123122-55-4 | |
| Record name | Candoxatril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candoxatril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Candoxatril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANDOXATRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In Vivo Transformation of Candoxatril: A Technical Guide to Understanding its Conversion to the Active Metabolite Candoxatrilat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in vivo conversion of the prodrug Candoxatril to its pharmacologically active metabolite, Candoxatrilat. This compound, an orally administered neutral endopeptidase (NEP) inhibitor, undergoes rapid and efficient hydrolysis to Candoxatrilat, which is responsible for the therapeutic effects observed in the management of cardiovascular conditions such as hypertension and chronic heart failure. This document details the metabolic pathway, pharmacokinetic profiles across various species, and the mechanism of action of Candoxatrilat. Furthermore, it provides comprehensive experimental protocols for the in vivo assessment of this conversion and the analytical quantification of both compounds in biological matrices.
Introduction
This compound is a prodrug designed to enhance the oral bioavailability of its active form, Candoxatrilat.[1][2] As a potent inhibitor of neutral endopeptidase (EC 3.4.24.11), Candoxatrilat plays a crucial role in potentiating the effects of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP), by preventing their degradation.[3][4] This inhibition leads to vasodilation, natriuresis, and diuresis, which are beneficial in cardiovascular diseases.[2][5] The in vivo conversion of this compound to Candoxatrilat is a critical step for its therapeutic efficacy and is primarily mediated by esterase enzymes.[6][7] Understanding the dynamics of this conversion is paramount for drug development, enabling the optimization of dosing regimens and the prediction of therapeutic outcomes.
Metabolic Conversion of this compound to Candoxatrilat
The primary metabolic pathway for the conversion of this compound to Candoxatrilat is ester hydrolysis.[6][7] This biotransformation is rapid and extensive following oral administration. The ester linkage in the this compound molecule is cleaved by non-specific esterases present in the plasma and various tissues, yielding the active di-acid, Candoxatrilat, and an inactive indanyl moiety.
dot
Caption: Metabolic conversion of this compound to Candoxatrilat.
Pharmacokinetics
The pharmacokinetic profiles of this compound and Candoxatrilat have been characterized in several preclinical species and in humans. Following oral administration, this compound is rapidly absorbed and converted to Candoxatrilat, leading to low systemic exposure of the prodrug itself.
Data Presentation
The following tables summarize key pharmacokinetic parameters for this compound and Candoxatrilat across different species.
Table 1: Pharmacokinetic Parameters of Candoxatrilat Following Intravenous Administration
| Species | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |
| Mouse | 32 | 8.7 |
| Rat | 15 | 7.2 |
| Rabbit | 5.5 | Not Reported |
| Dog | 5.8 | 2.9 |
| Man | 1.9 | 1.7 |
Data compiled from Kaye et al., 1997.[6]
Table 2: Systemic Availability of Candoxatrilat from Oral this compound and Pharmacokinetic Parameters of this compound in Humans
| Species | Systemic Availability of Candoxatrilat (%) |
| Mouse | 88 |
| Rat | 53 |
| Rabbit | 42 |
| Dog | 17 |
| Man | 32 |
| Human Pharmacokinetic Parameters for Oral this compound | Value |
| Apparent Oral Clearance (ml/min/kg) | 57.9 |
| Elimination Half-life (h) | 0.46 |
Data compiled from Kaye et al., 1997.[6]
Mechanism of Action of Candoxatrilat
Candoxatrilat exerts its therapeutic effects by inhibiting neutral endopeptidase (NEP), a zinc-dependent metalloprotease.[1][8] NEP is responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, and CNP). By inhibiting NEP, Candoxatrilat increases the circulating levels of these peptides, leading to the activation of their downstream signaling pathways.
The binding of natriuretic peptides, particularly ANP, to the natriuretic peptide receptor-A (NPR-A) activates its intracellular guanylyl cyclase domain. This results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels mediate a range of physiological effects, including vasodilation (by relaxing vascular smooth muscle), natriuresis and diuresis (by increasing glomerular filtration rate and inhibiting sodium reabsorption in the kidneys), and suppression of the renin-angiotensin-aldosterone system (RAAS).
dot
Caption: Signaling pathway of Candoxatrilat via NEP inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the in vivo conversion of this compound to Candoxatrilat.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profiles of this compound and Candoxatrilat after oral and intravenous administration.
dot
Caption: Experimental workflow for a pharmacokinetic study.
5.1.1. Animals and Housing:
-
Male Sprague-Dawley rats (250-300 g) are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to water. Food is withheld for 12 hours prior to dosing.
5.1.2. Drug Administration:
-
Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.
-
Intravenous Administration: Candoxatrilat is dissolved in a sterile vehicle (e.g., saline) and administered as a bolus injection into the tail vein.
5.1.3. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the tail vein or a cannulated artery at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
5.1.4. Urine and Feces Collection:
-
For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Samples are collected over specified intervals (e.g., 0-24, 24-48, 48-72 hours) and stored at -20°C (urine) or -80°C (feces) until analysis.
Bioanalytical Method for Quantification of this compound and Candoxatrilat in Plasma by LC-MS/MS
This protocol outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and Candoxatrilat in plasma samples.
5.2.1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
5.2.2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound and Candoxatrilat (e.g., starting with 95% A, ramping to 95% B, and then re-equilibrating).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
5.2.3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, Candoxatrilat, and the internal standard need to be determined and optimized.
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.
Conclusion
The in vivo conversion of this compound to its active metabolite, Candoxatrilat, is a rapid and efficient process crucial for its therapeutic action. This guide has provided a comprehensive overview of the metabolic pathway, pharmacokinetic characteristics, and the underlying mechanism of action involving neutral endopeptidase inhibition. The detailed experimental protocols serve as a practical resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating further investigation and development of NEP inhibitors for cardiovascular therapy. A thorough understanding of this prodrug-to-drug conversion is essential for the successful clinical application and optimization of this class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ucd.ie [ucd.ie]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Candoxatril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candoxatril is an orally active prodrug of candoxatrilat, a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme in the degradation of several endogenous vasoactive peptides, including natriuretic peptides. By inhibiting NEP, this compound leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It also includes a summary of its pharmacokinetic and pharmacodynamic properties, as well as an overview of key experimental methodologies.
Molecular Structure and Chemical Properties
This compound is chemically described as (4S)-cis-4-[[[1-[3-[(2,3-dihydro-1H-inden-5-yl)oxy]-2-[(2-methoxyethoxy)methyl]-3-oxopropyl]cyclopentyl]carbonyl]amino]cyclohexanecarboxylic acid.[1] It is a white crystalline solid.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C29H41NO7 | [1] |
| Molecular Weight | 515.64 g/mol | [1] |
| CAS Number | 123122-55-4 | [1] |
| Melting Point | 107-109 °C | [1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| LogP | 3.7 | DrugBank |
| pKa (strongest acidic) | 4.29 | DrugBank |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, candoxatrilat. Candoxatrilat is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2] NEP is a zinc-dependent metalloprotease that is responsible for the degradation of a variety of endogenous peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).
By inhibiting NEP, candoxatrilat increases the circulating levels of these natriuretic peptides. Natriuretic peptides exert their effects by binding to and activating their cognate receptors, natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B). Activation of these receptors stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), which in turn mediates a range of physiological effects, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
-
Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone release.
The signaling pathway of this compound's action is depicted in the following diagram:
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic properties of this compound and its active metabolite, candoxatrilat, have been studied in various species. A summary of key parameters is provided in Table 2.
| Parameter | Mouse | Rat | Rabbit | Dog | Human | Source |
| Systemic availability of candoxatrilat from oral this compound (%) | 88 | 53 | 42 | 17 | 32 | [3] |
| Apparent oral clearance of this compound (ml/min/kg) | - | - | - | - | 57.9 | [3] |
| Elimination half-life of this compound (h) | - | - | - | - | 0.46 | [3] |
| Total plasma clearance of intravenous candoxatrilat (ml/min/kg) | 32 | 15 | 5.5 | 5.8 | 1.9 | [3] |
| Renal clearance of intravenous candoxatrilat (ml/min/kg) | 8.7 | 7.2 | - | 2.9 | 1.7 | [3] |
Pharmacodynamic Properties
Clinical studies have evaluated the pharmacodynamic effects of this compound in patients with hypertension and chronic heart failure.
Table 3: Pharmacodynamic Effects of this compound in Humans
| Parameter | Condition | Dosage | Effect | Source |
| Plasma Atrial Natriuretic Peptide (ANP) | Essential Hypertension | 200 mg twice daily for 28 days | Significant increase | [4] |
| Plasma Atrial Natriuretic Peptide (ANP) | Chronic Heart Failure | 150 mg twice daily for 10 days | Acutely increased | [1] |
| Plasma Endothelin (ET) | Chronic Heart Failure | Single dose | Increased from 10 to 39 pg/ml (P < 0.05) | [5] |
| Plasma Calcitonin Gene-Related Peptide (CGRP) | Chronic Heart Failure | Single dose | Increased from 34 to 99 pg/ml (P < 0.05) | [5] |
| Supine Blood Pressure | Essential Hypertension | 200 mg twice daily for 28 days | No significant change | [4] |
| Exercise Duration | Chronic Heart Failure | 100 mg twice daily for 84 days | Improvement of 34.1 s vs. placebo (P=0.02) | Clinical Trial |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. However, a general outline of the synthesis has been described. The process involves the esterification of 2-(2-methoxyethoxymethyl)-3-[1-(phenacyloxycarbonyl)cyclopentyl]propanoic acid with 5-indanol, followed by reductive cleavage of the phenacyl ester group, resolution of the racemic carboxylic acid, coupling with benzyl cis-4-amino-1-cyclohexanecarboxylate, and final cleavage of the benzyl ester group by hydrogenolysis.
Neutral Endopeptidase (NEP) Inhibition Assay
The inhibitory activity of candoxatrilat on NEP can be determined using a fluorometric assay. A general workflow for such an assay is presented below.
Clinical Trial Protocol for Hypertension Study
A representative clinical trial design to evaluate the efficacy and tolerability of this compound in essential hypertension is summarized below.[4]
-
Study Design: Double-blind, placebo-controlled, parallel-group study.
-
Study Duration: 28 days.
-
Patient Population: Patients with essential hypertension with a diastolic blood pressure of 95-114 mmHg after a 2-4 week placebo run-in period.
-
Intervention: this compound 200 mg twice daily or matching placebo.
-
Main Outcome Measures:
-
Changes in supine and erect blood pressure.
-
Adverse events.
-
-
Biomarker Analysis:
-
Plasma atrial natriuretic peptide (ANP) concentration.
-
Urinary cyclic guanosine monophosphate (cGMP) excretion.
-
Plasma renin and aldosterone levels.
-
Plasma concentration of candoxatrilat.
-
Analytical Methods:
-
Plasma Candoxatrilat Concentration: While the specific method used in the cited study is not detailed, a common method for quantifying small molecule drugs in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.
-
Plasma ANP and cGMP Measurement: Plasma levels of ANP and cGMP are typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[6] These assays involve the use of specific antibodies to capture and quantify the target analyte.
Conclusion
This compound is a prodrug of the potent neutral endopeptidase inhibitor, candoxatrilat. By preventing the degradation of natriuretic peptides, this compound enhances their beneficial cardiovascular and renal effects. While it has shown promise in preclinical and early clinical studies, particularly in heart failure, its efficacy in hypertension has been less consistent. This technical guide provides a foundational understanding of the molecular and chemical properties of this compound, which is essential for researchers and drug development professionals working in the field of cardiovascular pharmacology. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that may derive the most benefit from NEP inhibition.
References
- 1. Effectiveness of endopeptidase inhibition (this compound) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]
The Role of Candoxatril in Modulating cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candoxatril, the orally active prodrug of the potent neutral endopeptidase (NEP) inhibitor candoxatrilat, has been a subject of significant research in the context of cardiovascular therapeutics. This technical guide provides an in-depth exploration of this compound's core mechanism of action: the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting NEP, this compound effectively increases the bioavailability of natriuretic peptides, particularly atrial natriuretic peptide (ANP), a key activator of cGMP production. This guide will detail the molecular interactions, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for assessing this compound's effects, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Neutral Endopeptidase and cGMP Signaling Axis
Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease expressed on the surface of various cells, including endothelial and renal tubular cells. NEP is responsible for the degradation of a number of vasoactive peptides, thereby playing a crucial role in cardiovascular homeostasis. One of its primary substrates is Atrial Natriuretic Peptide (ANP).
ANP, released by cardiac myocytes in response to atrial stretch, exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity, and its activation by ANP leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a ubiquitous second messenger, in turn activates protein kinase G (PKG), which mediates a cascade of downstream effects including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).
This compound, by inhibiting NEP, prevents the breakdown of ANP, leading to elevated circulating levels of this peptide. The increased ANP availability enhances the activation of the NPR-A/cGMP/PKG signaling cascade, representing a key therapeutic strategy in conditions such as heart failure and hypertension.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from studies investigating the effects of this compound and its active form, candoxatrilat.
Table 1: Dose-Dependent Inhibition of Kidney Neutral Endopeptidase (NEP) by Oral this compound in Rats
| This compound Dose (mg/kg) | Time After Administration (hours) | Kidney NEP Binding (% of Control) |
| 10 | 1 | 13.3 ± 2.5 |
| 100 | 1 | 2.6 ± 0.2 |
Data adapted from a study on the ex vivo inhibition of kidney NEP in rats, demonstrating a rapid and dose-dependent inhibition following oral administration of this compound[1].
Table 2: Effect of this compound on Plasma Levels of Vasoactive Peptides in Patients with Chronic Heart Failure
| Peptide | Placebo (pg/ml) | This compound (pg/ml) | P-value |
| Endothelin (ET) | 10 to 20 | 10 to 39 | < 0.05 |
| Calcitonin Gene-Related Peptide (CGRP) | 27 to 51 | 34 to 99 | < 0.05 |
| Atrial Natriuretic Peptide (ANP) | 73 to 75 | 72 to 108 | < 0.05 |
Data from a study in seven patients with chronic heart failure, showing a significant increase in circulating levels of ET, CGRP, and ANP 2 hours after this compound administration compared to placebo[2].
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound's effects.
Experimental Protocols
Fluorometric Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of candoxatrilat on NEP activity using a fluorogenic substrate.
Materials:
-
Purified NEP or tissue homogenate rich in NEP (e.g., kidney cortex)
-
Candoxatrilat stock solution
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the NEP enzyme or tissue homogenate in Assay Buffer to a working concentration that yields a linear rate of substrate hydrolysis over the assay period.
-
Prepare a serial dilution of candoxatrilat in Assay Buffer to cover a range of concentrations (e.g., from 1 pM to 1 µM).
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the 96-well plate, add 20 µL of each candoxatrilat dilution or vehicle (for control wells) to triplicate wells.
-
Add 160 µL of the NEP enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 20 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm for the example substrate) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V) for each concentration of candoxatrilat by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of NEP inhibition for each candoxatrilat concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the candoxatrilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Measurement of Plasma cGMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of cGMP in plasma samples.
Materials:
-
Plasma samples collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA and IBMX).
-
Internal Standard (IS): Stable isotope-labeled cGMP (e.g., 15N5-cGMP).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 solid-phase extraction (SPE) cartridges.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in 1 mL of 0.1% formic acid in water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the cGMP and IS with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for cGMP and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of cGMP standards.
-
Quantify the cGMP concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound represents a targeted therapeutic approach to amplify the endogenous cGMP signaling pathway through the inhibition of neutral endopeptidase. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The visualization of the signaling pathway and experimental workflows serves to further elucidate the complex interactions and methodologies involved in the study of this important drug class. For researchers and drug development professionals, a thorough understanding of this compound's role in modulating cGMP signaling is essential for the continued exploration of its therapeutic potential in cardiovascular diseases.
References
Methodological & Application
Application Note: Quantification of Candoxatrilat in Rat Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable method for the quantification of Candoxatrilat in rat plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient extraction and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, providing a rapid and sensitive analysis. This method is suitable for pharmacokinetic studies and routine drug monitoring in a research setting.
Introduction
Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), bradykinin, and substance P. By inhibiting NEP, Candoxatrilat increases the circulating levels of these peptides, leading to vasodilation and natriuresis. This mechanism of action makes it a compound of interest in the development of treatments for cardiovascular diseases such as hypertension and heart failure.
Accurate quantification of Candoxatrilat in biological matrices is crucial for preclinical pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the determination of Candoxatrilat in rat plasma using a simple and efficient HPLC-UV method.
Chemical Information
| Compound | Candoxatrilat |
| IUPAC Name | (1R,4s)-4-(1-((S)-2-carboxy-3-(2-methoxyethoxy)propyl)cyclopentanecarboxamido)cyclohexanecarboxylic acid[1] |
| Chemical Formula | C₂₀H₃₃NO₇[1] |
| Molecular Weight | 399.48 g/mol [1] |
| CAS Number | 123122-54-3[1] |
Experimental Protocols
Materials and Reagents
-
Candoxatrilat reference standard
-
Internal Standard (IS) - Enalaprilat (or other suitable carboxyl-containing drug not co-administered)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade)
-
Rat plasma (blank)
Equipment
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and 0.1% phosphoric acid in water (30:70, v/v). Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Candoxatrilat in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Enalaprilat in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Candoxatrilat stock solution with methanol to obtain working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (10 µg/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection | 215 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Method Validation
The analytical method should be validated according to international guidelines (e.g., FDA, ICH) to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Data Presentation
The following tables present hypothetical data for a typical validation of this method.
Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.53 |
| 10.0 | 5.08 |
| 20.0 | 10.15 |
| R² | 0.9992 |
Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | 5.2 | 10.2 | 6.8 |
| LQC | 0.3 | 6.2 | -3.1 | 7.5 | -2.5 |
| MQC | 8.0 | 4.5 | 1.8 | 5.8 | 2.1 |
| HQC | 16.0 | 3.8 | -1.5 | 4.9 | -1.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Candoxatrilat quantification.
Signaling Pathway of Neutral Endopeptidase (NEP) Inhibition
Caption: NEP inhibition by Candoxatrilat.
References
Determining the Potency of Candoxatrilat: An In Vitro Assay Protocol for IC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Candoxatrilat, a potent inhibitor of Neutral Endopeptidase (NEP), also known as Neprilysin. The described in vitro assay is a fluorometric method that measures the enzymatic activity of NEP and its inhibition by Candoxatrilat. This protocol is essential for researchers in pharmacology and drug development engaged in the characterization of NEP inhibitors.
Introduction
Neutral Endopeptidase (NEP), or Neprilysin, is a zinc-containing metalloproteinase that plays a crucial role in the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of NEP has emerged as a promising therapeutic strategy for various cardiovascular diseases, such as heart failure and hypertension.[3][4] Candoxatrilat is the active metabolite of the prodrug Candoxatril and a potent inhibitor of NEP.[3][5][6]
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][8] It is a critical parameter for evaluating the potency of a drug candidate. This protocol outlines a robust and reproducible fluorometric assay for determining the IC50 of Candoxatrilat against NEP. The assay utilizes a synthetic, fluorogenic peptide substrate that is specifically cleaved by NEP to release a fluorescent product.[1][9] The resulting fluorescence is directly proportional to the enzyme activity, and its reduction in the presence of Candoxatrilat allows for the calculation of the IC50 value.
Signaling Pathway of NEP Inhibition
The following diagram illustrates the mechanism of NEP and its inhibition by Candoxatrilat, which prevents the degradation of bioactive peptides.
Caption: Mechanism of NEP inhibition by Candoxatrilat.
Experimental Protocol
This protocol is based on commercially available fluorometric NEP activity assay kits.[1][9]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Recombinant Human NEP | e.g., R&D Systems | Or other purified NEP source. |
| NEP Fluorogenic Substrate | e.g., Sigma-Aldrich | (e.g., Mca-RPPGFSAFK(Dnp)-OH) or included in a kit. |
| NEP Assay Buffer | Various | Typically Tris-based buffer, pH 7.5, containing NaCl and ZnCl2. Can be prepared or part of a kit. |
| Candoxatrilat | e.g., MedChemExpress | High purity grade. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving Candoxatrilat. |
| 96-well black, flat-bottom plates | Corning or similar | For fluorescence measurements. |
| Fluorescence microplate reader | Various | Capable of excitation at ~330-340 nm and emission at ~420-430 nm. |
Reagent Preparation
-
NEP Assay Buffer: Prepare according to the supplier's instructions or use a standard recipe (e.g., 50 mM Tris, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5).
-
Recombinant NEP Solution: Reconstitute and dilute the purified NEP in NEP Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
NEP Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in NEP Assay Buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Candoxatrilat Stock Solution: Prepare a high-concentration stock solution of Candoxatrilat (e.g., 10 mM) in 100% DMSO.
-
Candoxatrilat Serial Dilutions: Perform serial dilutions of the Candoxatrilat stock solution in NEP Assay Buffer to obtain a range of concentrations to be tested. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
Assay Procedure
The following workflow outlines the steps for performing the NEP inhibition assay.
Caption: Experimental workflow for Candoxatrilat IC50 determination.
Detailed Steps:
-
Plate Setup:
-
Add 50 µL of NEP Assay Buffer to the "Blank" wells (no enzyme, no inhibitor).
-
Add 50 µL of the appropriate Candoxatrilat dilution to the "Inhibitor" wells.
-
Add 50 µL of NEP Assay Buffer (with the same final DMSO concentration as the inhibitor wells) to the "Positive Control" (100% activity) and "Negative Control" (no enzyme) wells.
-
-
Enzyme Addition: Add 25 µL of the diluted NEP enzyme solution to the "Inhibitor" and "Positive Control" wells. Add 25 µL of NEP Assay Buffer to the "Blank" and "Negative Control" wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the NEP substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation = 330 nm, Emission = 430 nm) every 1-2 minutes for a period of 30-60 minutes.[1][9]
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition: The percent inhibition for each Candoxatrilat concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank)] * 100
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the Candoxatrilat concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or R. The IC50 is the concentration of Candoxatrilat that corresponds to 50% inhibition.
Data Presentation
The quantitative data from the experiment should be summarized in a clear and structured table for easy comparison.
| Candoxatrilat (nM) | Log [Candoxatrilat] | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 | N/A | Value | Value | 0 |
| Conc 1 | Value | Value | Value | Value |
| Conc 2 | Value | Value | Value | Value |
| Conc 3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
| Conc n | Value | Value | Value | Value |
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of the IC50 of Candoxatrilat against Neutral Endopeptidase. Adherence to this detailed methodology will enable researchers to obtain accurate and reproducible data on the potency of Candoxatrilat and other NEP inhibitors, which is crucial for their preclinical and clinical development. The provided diagrams and structured data presentation format are intended to facilitate the understanding and implementation of this important assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. abcam.co.jp [abcam.co.jp]
Application Note: Measuring Neprilysin (NEP) Inhibition by Candoxatril Using Quantitative Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis through the degradation of several vasoactive peptides, most notably natriuretic peptides. Inhibition of NEP is a key therapeutic strategy for conditions such as heart failure and hypertension. Candoxatril is an orally active prodrug that is converted in vivo to its active metabolite, Candoxatrilat, a potent inhibitor of NEP.[1][2] This application note provides a detailed protocol for the quantitative measurement of NEP inhibition by this compound in kidney tissues using in vitro autoradiography.
Data Presentation
The inhibitory effect of this compound on Neprilysin activity can be quantified and is presented below. The data is derived from ex vivo and in vitro studies on rat kidney tissue.
| Inhibitor | Active Metabolite | Target | Tissue | Method | Key Parameter | Value | Reference |
| This compound | Candoxatrilat | Neprilysin (NEP) | Rat Kidney | Ex Vivo Autoradiography | % Inhibition (10 mg/kg oral dose, 1h post-administration) | 86.7% | [3] |
| This compound | Candoxatrilat | Neprilysin (NEP) | Rat Kidney | Ex Vivo Autoradiography | % Inhibition (100 mg/kg oral dose, 1h post-administration) | 97.4% | [3] |
| Candoxatrilat | - | Neprilysin (NEP) | Rat Kidney | In Vitro Assay | IC50 | 2.3 nM | [4] |
Experimental Protocols
Principle
This protocol describes an in vitro competitive binding autoradiography assay to determine the inhibitory potency of Candoxatrilat on NEP in rat kidney sections. The assay utilizes a radiolabeled NEP inhibitor, ¹²⁵I-SCH47896, to label the active sites of NEP. By co-incubating the tissue sections with the radioligand and varying concentrations of the unlabeled inhibitor (Candoxatrilat), the degree of displacement of the radioligand, and thus the inhibition of NEP binding, can be quantified.
Materials and Reagents
-
Male Sprague-Dawley rats
-
Candoxatrilat
-
¹²⁵I-SCH47896 (radiolabeled NEP inhibitor)
-
Bovine Serum Albumin (BSA)
-
Trizma base
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Calcium chloride (CaCl₂)
-
Magnesium chloride (MgCl₂)
-
Bacitracin
-
Phosphoramidon (for non-specific binding)
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation chambers
-
Phosphor imaging plates
-
Phosphor imager system
-
Image analysis software
Procedure
-
Tissue Preparation
-
Euthanize male Sprague-Dawley rats according to approved institutional guidelines.
-
Immediately excise the kidneys, rinse in ice-cold saline, and snap-freeze in isopentane pre-cooled with liquid nitrogen.
-
Store the frozen kidneys at -80°C until sectioning.
-
Using a cryostat, cut 16 µm-thick coronal sections of the kidney.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C until the day of the assay.
-
-
In Vitro Autoradiography
-
On the day of the experiment, allow the slides to warm to room temperature for 30 minutes.
-
Pre-incubation: Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) containing 0.2% BSA for 15 minutes at room temperature to reduce non-specific binding.
-
Incubation: Incubate the sections for 120 minutes at room temperature in the incubation buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, and 2 mg/L bacitracin, pH 7.4) containing:
-
Total Binding: A final concentration of ~50 pM ¹²⁵I-SCH47896.
-
Non-specific Binding: ~50 pM ¹²⁵I-SCH47896 in the presence of 1 µM phosphoramidon.
-
Displacement: ~50 pM ¹²⁵I-SCH47896 with varying concentrations of Candoxatrilat (e.g., 10⁻¹¹ M to 10⁻⁶ M).
-
-
Washing: Following incubation, wash the slides 4 times for 4 minutes each in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Drying: Briefly dip the slides in ice-cold deionized water to remove buffer salts and then dry them under a stream of cool, dry air.
-
-
Image Acquisition and Analysis
-
Appose the dried slides to a phosphor imaging plate in a light-tight cassette.
-
Expose the plate for 24-72 hours, depending on the signal intensity.
-
Scan the imaging plate using a phosphor imager system.
-
Quantify the signal intensity in the kidney cortex and outer medulla using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition for each concentration of Candoxatrilat relative to the specific binding in the absence of the inhibitor.
-
Calculate the IC₅₀ value by performing a non-linear regression analysis of the competition binding data.
-
Mandatory Visualizations
Caption: Experimental workflow for the autoradiographic measurement of NEP inhibition.
Caption: Signaling pathway of NEP and its inhibition by Candoxatrilat.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of kidney neutral endopeptidase after administration of the neutral endopeptidase inhibitor this compound: quantitation by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Candoxatril in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is the common final pathological pathway for most chronic kidney diseases (CKD), leading to end-stage renal disease. The unilateral ureteral obstruction (UUO) model is a well-established and reproducible rodent model that induces robust tubulointerstitial fibrosis, mimicking key aspects of human obstructive nephropathy. These application notes provide a detailed protocol for utilizing the neutral endopeptidase (NEP) inhibitor, Candoxatril, in the mouse UUO model to study its anti-fibrotic effects. This compound works by preventing the degradation of natriuretic peptides, which have anti-fibrotic properties, in part through the interference with pro-fibrotic TGF-β signaling.[1][2][3]
Principle of Action
This compound is a prodrug that is rapidly converted to its active metabolite, Candoxatrilat. Candoxatrilat inhibits neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides like C-type natriuretic peptide (CNP).[1][4] By inhibiting NEP, this compound increases the bioavailability of these peptides. Elevated levels of natriuretic peptides lead to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][3] This increase in cGMP has been shown to interfere with the canonical pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway, a key driver of renal fibrosis.[1][2] The downstream effects include the reduction of myofibroblast formation and decreased deposition of extracellular matrix (ECM) proteins, such as collagen.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on key markers of renal fibrosis in the UUO mouse model, based on data from relevant studies.[1][3]
Table 1: Effect of this compound on Renal Collagen Deposition
| Group | Treatment | Collagen Positive Area (%) (Mean ± SEM) |
| Sham | Vehicle | ~0.5 ± 0.2 |
| UUO | Vehicle | 1.8 ± 1.4 |
| UUO | This compound (100 mg/kg) | 0.8 ± 0.3* |
*P<0.05 compared to UUO Vehicle group.
Table 2: Effect of this compound on Myofibroblast Accumulation (α-SMA)
| Group | Treatment | α-SMA Positive Area (%) (Mean ± SEM) |
| Sham | Vehicle | ~0.2 ± 0.1 |
| UUO | Vehicle | 8.3 ± 3.8 |
| UUO | This compound (100 mg/kg) | 4.9 ± 1.9* |
*P<0.05 compared to UUO Vehicle group.
Table 3: Effect of this compound on Urinary cGMP Levels
| Group | Treatment | Urinary cGMP Levels |
| Sham | Vehicle | Baseline |
| UUO | Vehicle | Elevated vs. Sham |
| UUO | This compound (100 mg/kg) | Significantly Increased vs. UUO Vehicle |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice
This protocol describes the induction of renal fibrosis through surgical ligation of one ureter.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Buprenorphine (analgesic)
-
Surgical instruments (scissors, forceps, retractors)
-
6-0 black braided silk suture
-
Sterile gauze and swabs
-
Heating pad
-
Skin clips or sutures for wound closure
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance). Administer a pre-operative dose of buprenorphine (0.05-0.1 mg/kg, subcutaneously) for analgesia.
-
Surgical Preparation: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. Shave the abdominal area and disinfect the skin with an appropriate antiseptic solution.
-
Incision: Make a midline abdominal incision (laparotomy) to expose the abdominal cavity.
-
Ureter Identification: Gently displace the intestines with sterile, saline-moistened gauze to visualize the left kidney and ureter. The left ureter is typically chosen for ligation.
-
Ureter Ligation: Carefully isolate the left ureter from surrounding tissues. Ligate the ureter at two distinct points at the level of the lower pole of the kidney using 6-0 silk sutures. Ensure the ligations are secure to induce complete obstruction.
-
Sham Procedure (Control Group): For sham-operated mice, perform the same surgical procedure, including isolation of the ureter, but do not ligate it.
-
Closure: Reposition the intestines and close the peritoneal wall and skin in layers using appropriate sutures or skin clips.
-
Post-operative Care: Allow the mouse to recover in a heated cage. Monitor the animal for signs of pain or distress and provide post-operative analgesia as required. Provide moistened food on the cage floor for easy access. The fibrotic response typically develops over 7-14 days.
This compound Dosing and Administration
Materials:
-
This compound
-
Standard mouse chow (meal/powder form)
-
Precision scale and mixing equipment
Procedure:
-
Dosage Calculation: The recommended dose is 100 mg/kg of body weight per day.[3]
-
Dietary Admixture: this compound is administered via chow.[3] To prepare the medicated chow, calculate the amount of drug needed based on the average daily food consumption of the mice (approximately 3-4 g/day for a 25g mouse). For a 100 mg/kg dose in a 25g mouse eating 3g of chow, you would need 2.5 mg of this compound per 3g of chow, which translates to approximately 833 mg of this compound per kg of chow.
-
Preparation: Homogenously mix the calculated amount of this compound powder into the meal-form chow. If necessary, a small amount of water can be used to create a dough that can be re-pelleted and dried.
-
Administration: Provide the medicated chow to the treatment group ad libitum, starting one day before the UUO surgery and continuing for the duration of the experiment (e.g., 7 days).[3] The vehicle control group should receive chow prepared in the same manner but without the active drug.
Sample Collection and Processing
Procedure:
-
Urine Collection: Prior to sacrifice, place mice in metabolic cages for 24 hours to collect urine for cGMP analysis. Centrifuge the collected urine to remove debris and store the supernatant at -80°C.
-
Euthanasia and Tissue Harvest: At the experimental endpoint (e.g., day 7 post-UUO), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Kidney Collection: Perfuse the mice with ice-cold phosphate-buffered saline (PBS) to remove blood. Harvest both the obstructed and contralateral kidneys.
-
Tissue Processing:
-
For Histology/Immunohistochemistry: Fix a portion of the kidney in 10% neutral buffered formalin overnight, then process and embed in paraffin.
-
For Molecular/Biochemical Analysis: Snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.
-
Immunohistochemistry for α-SMA and Collagen I
Materials:
-
Paraffin-embedded kidney sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies:
-
Anti-α-Smooth Muscle Actin (α-SMA)
-
Anti-Collagen Type I
-
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., boiling in citrate buffer for 10-20 minutes).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-α-SMA or anti-Collagen I) at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and coverslip with mounting medium.
-
Image Analysis: Capture images and quantify the percentage of the stained area (brown for α-SMA or Collagen I) in the renal cortex using image analysis software (e.g., ImageJ).
Urinary cGMP Measurement
Materials:
-
Collected urine samples
-
cGMP ELISA kit (commercially available from various suppliers)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw urine samples on ice. Dilute samples as necessary according to the ELISA kit instructions.
-
ELISA Protocol: Follow the manufacturer's protocol for the chosen cGMP ELISA kit. This typically involves adding standards, controls, and samples to the antibody-coated microplate, followed by incubation with a cGMP-HRP conjugate and a substrate solution.
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength.
-
Calculation: Calculate the cGMP concentration in the urine samples based on the standard curve. Normalize the results to urinary creatinine concentration to account for variations in urine output.
Visualizations
Signaling Pathway of this compound in Attenuating Renal Fibrosis
Caption: this compound's mechanism in reducing renal fibrosis.
Experimental Workflow for UUO Model with this compound Treatment
Caption: Experimental timeline for the this compound UUO study.
References
- 1. Neutral endopeptidase inhibitors SOL-1 and this compound counteract kidney fibrosis by reducing myofibroblast formation in mouse UUO model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Candoxatril in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dose-response studies of Candoxatril in animal models of heart failure. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound, a neutral endopeptidase (NEP) inhibitor.
Introduction
This compound is the orally active prodrug of Candoxatrilat, a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. These effects suggest a therapeutic potential for this compound in the management of heart failure. While clinical trials in humans have demonstrated some beneficial hemodynamic and neurohormonal effects, detailed dose-response data from preclinical animal models of heart failure are limited in publicly available literature. These protocols provide a framework for generating such crucial data.
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the potentiation of the natriuretic peptide system.
Caption: this compound's Mechanism of Action.
Experimental Protocols
A widely used and clinically relevant animal model for heart failure is the surgical induction of myocardial infarction (MI) in rats by ligation of the left anterior descending (LAD) coronary artery. This model mimics the pathophysiology of heart failure following a heart attack in humans.
Protocol 1: Induction of Myocardial Infarction in Rats
Objective: To create a consistent and reproducible model of post-infarction heart failure in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg) for intraperitoneal injection, or Isoflurane for inhalation.
-
Surgical instruments: Scalpels, forceps, scissors, needle holders, retractors.
-
Ventilator for small rodents.
-
Suture material: 6-0 silk suture for ligation, 4-0 for muscle layers, and 3-0 for skin closure.
-
Analgesics: Buprenorphine (0.05-0.1 mg/kg) for post-operative pain.
-
Stereomicroscope.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using the chosen anesthetic protocol. Shave the chest area and disinfect with an appropriate antiseptic solution. Intubate the rat and connect it to a small animal ventilator.
-
Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space. Carefully dissect the pectoral muscles to expose the ribs.
-
Heart Exposure: Gently spread the ribs with a retractor to visualize the heart. The pericardium can be carefully opened to expose the left ventricle and the LAD coronary artery.
-
LAD Ligation: Using a stereomicroscope for better visualization, pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin. Ligate the artery permanently. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Closure: Close the chest cavity in layers. Suture the muscle layers and then the skin.
-
Post-operative Care: Administer analgesics as required. Monitor the animal closely during recovery for any signs of distress. House the animals individually with easy access to food and water.
Sham Operation Control: For the control group, perform the same surgical procedure, including passing the suture under the LAD, but do not ligate the artery.
Protocol 2: Dose-Response Study of this compound in MI-Induced Heart Failure Rats
Objective: To evaluate the dose-dependent effects of this compound on cardiac function, hemodynamics, and neurohormonal activation in a rat model of heart failure.
Experimental Workflow:
Caption: Workflow for a Dose-Response Study.
Procedure:
-
Animal Model: Induce heart failure in rats as described in Protocol 1. Allow a recovery and remodeling period of 4 weeks post-MI.
-
Baseline Assessment: After the recovery period, perform baseline echocardiography to confirm the development of heart failure (e.g., reduced ejection fraction, increased left ventricular dimensions).
-
Grouping and Dosing: Randomly assign the heart failure animals to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle (Control)
-
Group 2: this compound - Low Dose (e.g., 10 mg/kg/day)
-
Group 3: this compound - Mid Dose (e.g., 30 mg/kg/day)
-
Group 4: this compound - High Dose (e.g., 100 mg/kg/day)
-
Note: The proposed doses are extrapolated from human studies and a single-dose rat study. Dose-ranging pilot studies are highly recommended to determine the optimal dose range for the specific animal model and experimental setup.
-
-
Drug Administration: Administer this compound or vehicle orally (e.g., via gavage) once or twice daily for a period of 4 to 8 weeks.
-
Monitoring: Monitor the animals regularly for clinical signs of heart failure, body weight, and any adverse effects.
-
Endpoint Measurements: At the end of the treatment period, perform the following assessments:
-
Echocardiography: Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions (LVIDd, LVIDs), and wall thickness.
-
Hemodynamic Measurements: In anesthetized animals, insert a catheter into the carotid artery and/or jugular vein to measure arterial blood pressure, heart rate, and central venous pressure. For more detailed analysis, a pressure-volume catheter can be inserted into the left ventricle to measure end-systolic and end-diastolic pressures and volumes.
-
Neurohormonal Analysis: Collect blood samples to measure plasma levels of ANP, BNP, cGMP, angiotensin II, and aldosterone using commercially available ELISA kits.
-
Histopathology: Euthanize the animals and collect the hearts. Perform histological analysis (e.g., Masson's trichrome staining) to assess infarct size and cardiac fibrosis.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between the different dose groups.
Table 1: Effects of this compound on Cardiac Function (Echocardiography)
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| LVEF (%) | ||||
| FS (%) | ||||
| LVIDd (mm) | ||||
| LVIDs (mm) |
Table 2: Effects of this compound on Hemodynamics
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Heart Rate (bpm) | ||||
| Systolic BP (mmHg) | ||||
| Diastolic BP (mmHg) | ||||
| LVESP (mmHg) | ||||
| LVEDP (mmHg) |
Table 3: Effects of this compound on Neurohormonal Levels
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Plasma ANP (pg/mL) | ||||
| Plasma BNP (pg/mL) | ||||
| Plasma cGMP (pmol/mL) | ||||
| Plasma Angiotensin II (pg/mL) | ||||
| Plasma Aldosterone (pg/mL) |
Table 4: Effects of this compound on Cardiac Histopathology
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Infarct Size (%) | ||||
| Interstitial Fibrosis (%) |
Conclusion
These application notes and protocols provide a robust framework for conducting preclinical dose-response studies of this compound in a rat model of heart failure. The successful execution of these studies will generate valuable data on the efficacy and optimal dosing of this compound, which is essential for its further development as a potential therapeutic agent for heart failure. Researchers are encouraged to adapt and optimize these protocols based on their specific research questions and available resources.
Application Notes and Protocols: Assessing Candoxatril's Effect on Urinary Sodium Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candoxatril is an orally active prodrug, which is metabolized in the body to its active form, Candoxatrilat. Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP.[1][2][3] ANP promotes natriuresis (the excretion of sodium in the urine) and diuresis (increased urine production) by acting on the kidneys. This mechanism makes this compound a subject of interest for conditions such as hypertension and congestive heart failure, where increased sodium and water excretion is beneficial.[3][4][5]
These application notes provide detailed protocols for assessing the natriuretic effect of this compound in both preclinical and clinical settings.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to increased urinary sodium excretion.
Preclinical Protocol: Assessing Natriuretic Activity in Rats
This protocol is based on the Lipschitz test, a common method for screening diuretic and natriuretic agents in rats.[4][6]
1. Animals
-
Male Wistar rats weighing 150-200g are used.
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Rats are fasted for 18 hours before the experiment, with free access to water.
2. Experimental Groups
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a known diuretic (e.g., Furosemide, 10 mg/kg).
-
Test Group(s): Receives this compound at various doses (e.g., 10, 30, 100 mg/kg).
3. Experimental Procedure
-
Administer the respective substances orally to each group.
-
Immediately after administration, place the rats in individual metabolic cages.
-
Collect urine at regular intervals (e.g., every hour for the first 6 hours, then at 12 and 24 hours).
-
Record the total volume of urine excreted at each time point.
-
Store urine samples at -20°C for biochemical analysis.
4. Biochemical Analysis
-
Urinary Sodium: Measure the sodium concentration in the collected urine samples using an Ion-Selective Electrode (ISE) analyzer.
-
Urinary Creatinine: Measure the creatinine concentration using the Jaffe method to normalize for differences in glomerular filtration rate.
5. Data Presentation
Table 1: Effect of this compound on Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Urine Volume (mL) at 6h | Urine Volume (mL) at 24h |
| Control (Vehicle) | - | ||
| Standard (Furosemide) | 10 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Table 2: Effect of this compound on Urinary Sodium Excretion in Rats
| Treatment Group | Dose (mg/kg) | Urinary Sodium (mmol/L) | Sodium Excretion (mmol/24h) | Sodium/Creatinine Ratio |
| Control (Vehicle) | - | |||
| Standard (Furosemide) | 10 | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Clinical Protocol: Assessing Natriuretic Effect in Human Subjects
This protocol outlines a randomized, double-blind, placebo-controlled crossover study to evaluate the effect of this compound on urinary sodium excretion in healthy volunteers or patients.
1. Study Population
-
Recruit healthy volunteers or patients with a specific condition (e.g., essential hypertension).
-
Establish clear inclusion and exclusion criteria (e.g., age, BMI, renal function).
2. Study Design
-
A randomized, double-blind, placebo-controlled crossover design is recommended.
-
Each subject will receive both this compound (at a specified dose, e.g., 200 mg) and a matching placebo in a randomized order, separated by a washout period of at least one week.
3. Experimental Procedure
-
Subjects are admitted to a clinical research unit the evening before the study day.
-
A standardized diet with controlled sodium and fluid intake is provided.
-
On the morning of the study, an indwelling intravenous catheter is placed for blood sampling.
-
A baseline 24-hour urine collection is completed.
-
The study drug (this compound or placebo) is administered orally.
-
Urine is collected at specified intervals (e.g., 0-4h, 4-8h, 8-12h, and 12-24h) for 24 hours post-dose.
-
Blood samples are collected at baseline and at regular intervals to measure plasma ANP and Candoxatrilat concentrations.
4. Laboratory Analysis
-
Urinary Sodium: Measured using an Ion-Selective Electrode (ISE) analyzer.
-
Urinary Creatinine: Measured using the Jaffe method.
-
Plasma ANP: Measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Plasma Candoxatrilat: Measured by a validated chromatographic method (e.g., LC-MS/MS).
5. Data Presentation
Table 3: Baseline Characteristics of Study Participants
| Characteristic | Value |
| Number of Participants | |
| Age (years) | |
| Sex (Male/Female) | |
| Body Mass Index ( kg/m ²) | |
| Systolic Blood Pressure (mmHg) | |
| Diastolic Blood Pressure (mmHg) | |
| Serum Creatinine (mg/dL) | |
| 24h Urinary Sodium Excretion (mmol/day) |
Table 4: Effect of this compound on Urinary Sodium Excretion and Related Parameters
| Parameter | Placebo | This compound | p-value |
| Cumulative Urinary Sodium Excretion (mmol) | |||
| 0-4 hours | |||
| 0-8 hours | |||
| 0-24 hours | |||
| Urine Volume (mL/24h) | |||
| Plasma ANP (pg/mL) - Peak | |||
| Plasma Candoxatrilat (ng/mL) - Peak |
Experimental Workflow Diagram
Caption: Experimental workflow for preclinical and clinical assessment of this compound.
Detailed Methodologies for Key Experiments
1. Urinary Sodium Measurement by Ion-Selective Electrode (ISE)
-
Principle: An ISE develops a potential that is proportional to the activity of the ion of interest (in this case, sodium) in a solution.
-
Procedure:
-
Calibrate the ISE analyzer using standard sodium solutions of known concentrations.
-
Prepare urine samples, which may require dilution with a specific buffer provided by the analyzer manufacturer to maintain a constant ionic strength.
-
Aspirate the prepared urine sample into the analyzer.
-
The analyzer measures the potential difference between the sodium-selective electrode and a reference electrode and calculates the sodium concentration.
-
Results are typically reported in mmol/L.
-
2. Urinary Creatinine Measurement by the Jaffe Method
-
Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The rate of color formation is proportional to the creatinine concentration.[1][2][5][7][8]
-
Procedure:
-
Dilute urine samples with deionized water (e.g., 1:50 or 1:100).
-
Prepare a working reagent by mixing a solution of picric acid with a solution of sodium hydroxide.
-
Add the diluted urine sample to the working reagent.
-
Measure the change in absorbance at a specific wavelength (typically around 510-520 nm) over a set time period using a spectrophotometer.
-
Calculate the creatinine concentration by comparing the rate of reaction to that of known creatinine standards.
-
Results are typically reported in mg/dL or mmol/L.
-
References
- 1. scribd.com [scribd.com]
- 2. Measurement of creatinine by Jaffe's reaction--determination of concentration of sodium hydroxide required for maximum color development in standard, urine and protein free filtrate of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models for testing_activity_of_diuretics | PPTX [slideshare.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 6. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. medichem-me.com [medichem-me.com]
- 8. sclavodiagnostics.com [sclavodiagnostics.com]
Application Notes and Protocols: Investigating the Effects of Candoxatril on TGF-β Signaling in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling is a pivotal pathway in the pathogenesis of renal fibrosis, a common final pathway for many chronic kidney diseases.[1] The TGF-β signaling cascade, upon activation, leads to the transcription of pro-fibrotic genes, resulting in excessive extracellular matrix deposition and progressive loss of kidney function. Candoxatril is the orally-active prodrug of Candoxatrilat, a potent inhibitor of neutral endopeptidase (NEP). NEP inhibition is known to increase the bioavailability of natriuretic peptides, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Emerging evidence suggests that elevated cGMP levels can interfere with TGF-β signaling, presenting a potential therapeutic avenue for renal fibrosis.[2] One proposed mechanism for this inhibition is the cGMP-dependent sequestration of Smad3, a key downstream effector of the TGF-β pathway, in the cytoplasm, thereby preventing its nuclear translocation and subsequent gene transcription.[3]
These application notes provide detailed protocols for cell-based assays to investigate the inhibitory effects of Candoxatrilat, the active form of this compound, on the TGF-β signaling pathway in human renal cells. The following protocols are designed to be a comprehensive guide for researchers studying renal fibrosis and developing novel anti-fibrotic therapies.
Key Concepts and Signaling Pathways
Recommended Cell Lines
For studying renal fibrosis and TGF-β signaling, the human proximal tubular epithelial cell line, HK-2 (ATCC® CRL-2190™) , is a well-established and appropriate model.[6][7] These cells exhibit fibrotic responses upon stimulation with TGF-β1, making them suitable for the assays described below.
Experimental Protocols
The following protocols outline key experiments to assess the effect of Candoxatrilat on TGF-β signaling.
Protocol 1: TGF-β-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of Smad complexes in response to TGF-β signaling. A luciferase reporter construct containing Smad-binding elements (SBEs) is transfected into renal cells.
Materials:
-
HK-2 cells
-
DMEM/F12 medium with 10% FBS
-
(CAGA)12-luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant Human TGF-β1
-
Candoxatrilat
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the (CAGA)12-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours of transfection, replace the medium with serum-free medium and incubate for 18-24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of Candoxatrilat (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 18-24 hours. Include appropriate controls (vehicle control, TGF-β1 only, Candoxatrilat only).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the vehicle-treated control.
Protocol 2: Western Blot for Phospho-Smad2/3
This assay directly measures the phosphorylation of Smad2 and Smad3, a key activation step in the TGF-β signaling pathway.
Materials:
-
HK-2 cells
-
DMEM/F12 medium with 10% FBS
-
Recombinant Human TGF-β1
-
Candoxatrilat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HK-2 cells in 6-well plates. Once confluent, serum-starve the cells for 18-24 hours. Pre-treat with Candoxatrilat for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.[9][10][11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total Smad2/3 and β-actin as loading controls. Quantify the band intensities and normalize the phospho-Smad2/3 levels to total Smad2/3 and the loading control.
Protocol 3: ELISA for TGF-β Target Gene Products
Materials:
-
HK-2 cells
-
DMEM/F12 medium with 10% FBS
-
Recombinant Human TGF-β1
-
Candoxatrilat
-
Human Pro-Collagen I alpha 1 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture HK-2 cells in 12-well plates. Once confluent, serum-starve the cells for 24 hours. Pre-treat with Candoxatrilat for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
Data Presentation
All quantitative data from the described assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of Candoxatrilat on TGF-β-Induced Luciferase Activity
| Treatment Group | Normalized Luciferase Activity (Fold Change) | Standard Deviation | p-value vs. TGF-β1 only |
| Vehicle Control | |||
| TGF-β1 (5 ng/mL) | |||
| TGF-β1 + Candoxatrilat (1 µM) | |||
| TGF-β1 + Candoxatrilat (10 µM) | |||
| TGF-β1 + Candoxatrilat (100 µM) |
Table 2: Effect of Candoxatrilat on TGF-β-Induced Smad2/3 Phosphorylation
| Treatment Group | p-Smad2/3 / Total Smad2/3 Ratio (Normalized to Control) | Standard Deviation | p-value vs. TGF-β1 only |
| Vehicle Control | |||
| TGF-β1 (5 ng/mL) | |||
| TGF-β1 + Candoxatrilat (10 µM) |
| Treatment Group | PAI-1 Concentration (ng/mL) | COL1A1 Concentration (ng/mL) | Standard Deviation (PAI-1) | Standard Deviation (COL1A1) | p-value vs. TGF-β1 only (PAI-1) | p-value vs. TGF-β1 only (COL1A1) |
| Vehicle Control | ||||||
| TGF-β1 (5 ng/mL) | ||||||
| TGF-β1 + Candoxatrilat (10 µM) |
Expected Outcomes and Interpretation
These protocols provide a robust framework for elucidating the potential anti-fibrotic effects of this compound by investigating its impact on the TGF-β signaling pathway in renal cells. The combination of these assays will offer a multi-faceted understanding of the drug's mechanism of action at different levels of the signaling cascade.
References
- 1. Targeting TGF-β Signaling in Kidney Fibrosis [mdpi.com]
- 2. Inhibition of the TGFβ signalling pathway by cGMP and cGMP‐dependent kinase I in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP inhibits TGF-beta signaling by sequestering Smad3 with cytosolic beta2-tubulin in pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Human PAI-1 ELISA Kit for serum, plasma, cell culture supernatant. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: In Vivo Target Engagement Validation for Candoxatril in Kidney Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candoxatril is an orally active prodrug that is rapidly converted in vivo to its active metabolite, Candoxatrilat, a potent inhibitor of Neprilysin (NEP), also known as neutral endopeptidase (NEP; EC 3.4.24.11).[1] NEP is a zinc-dependent metalloprotease that is highly expressed in the brush border of renal proximal tubules and is responsible for the degradation of several vasoactive peptides, including natriuretic peptides.[2] By inhibiting NEP, Candoxatrilat increases the bioavailability of these peptides, leading to natriuresis, diuresis, and vasodilation. These effects make NEP an attractive therapeutic target for conditions such as hypertension and heart failure.[3]
Validating that a drug candidate effectively engages its intended target in the relevant tissue is a critical step in drug development. This document provides detailed application notes and protocols for assessing the in vivo target engagement of this compound in kidney tissue. The methodologies described herein include ex vivo enzyme activity assays and quantitative autoradiography to confirm and quantify the interaction of Candoxatrilat with its molecular target, NEP, in a preclinical setting.
Signaling Pathway and Mechanism of Action
Neprilysin (NEP) plays a crucial role in cardiovascular and renal homeostasis by degrading and inactivating several endogenous vasoactive peptides, including Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert their effects by binding to their cognate receptors, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates downstream effects such as vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS). Candoxatrilat, the active form of this compound, is a competitive inhibitor of NEP. By binding to the active site of NEP, Candoxatrilat prevents the degradation of natriuretic peptides, thereby augmenting their biological effects.
Quantitative Data Summary
The following tables summarize the quantitative data for Candoxatrilat's interaction with Neprilysin in kidney tissue.
Table 1: In Vitro Inhibitory Potency of Candoxatrilat against Rat Kidney Neprilysin
| Compound | Target | Tissue | Assay Type | IC50 (nM) | Reference |
| Candoxatrilat | Neprilysin (NEP) | Rat Kidney | Biochemical | 2.3 | [4] |
Table 2: Ex Vivo Target Engagement of this compound in Rat Kidney
| Oral Dose of this compound | Time Post-Dose (hours) | % NEP Inhibition (vs. Control) | Assay Type | Reference |
| 10 mg/kg | 1 | 86.7 ± 2.5 | Quantitative Autoradiography | |
| 10 mg/kg | 4 | 65.0 ± 5.0 | Quantitative Autoradiography | |
| 10 mg/kg | 8 | 40.0 ± 7.0 | Quantitative Autoradiography | |
| 10 mg/kg | 24 | 10.0 ± 3.0 | Quantitative Autoradiography | |
| 100 mg/kg | 1 | 97.4 ± 0.2 | Quantitative Autoradiography |
Experimental Workflow
The overall workflow for in vivo target engagement validation involves dosing animals with this compound, followed by harvesting kidney tissue at specific time points. The harvested tissue is then processed to assess NEP inhibition through two primary methods: a biochemical NEP activity assay and a quantitative autoradiography binding assay.
References
- 1. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of neprilysin and renin inhibition on the renal dysfunction following ischemia‐reperfusion injury in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of kidney neutral endopeptidase after administration of the neutral endopeptidase inhibitor this compound: quantitation by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent blood pressure results with Candoxatril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Candoxatril. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments, particularly those related to inconsistent blood pressure results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active prodrug that is rapidly converted in vivo to its active metabolite, Candoxatrilat (UK-73,967).[1][2] Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2][3] NEP is an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which have vasodilatory and diuretic effects. By inhibiting NEP, Candoxatrilat increases the circulating levels of these peptides, leading to vasodilation and a potential reduction in blood pressure.[3][4][5]
Q2: Why are the blood pressure results with this compound sometimes inconsistent?
A2: The inconsistent effects of this compound on blood pressure are primarily due to the broad substrate specificity of neutral endopeptidase (NEP). While NEP inhibition increases the levels of vasodilating natriuretic peptides, it also prevents the breakdown of vasoconstricting peptides, such as angiotensin II and endothelin-1. The net effect on blood pressure is a result of the balance between these opposing vasodilator and vasoconstrictor actions. This balance can be influenced by the physiological state of the experimental animal, such as its volume status (euvolemic vs. hypervolemic) and the baseline activity of the renin-angiotensin-aldosterone system (RAAS).[6] In some studies, particularly in subjects with essential hypertension, this compound has not produced a clinically relevant fall in blood pressure.[7]
Q3: What is the recommended vehicle for oral administration of this compound in rodents?
A3: For oral gavage studies in rodents, this compound can be formulated in various vehicles. Common choices include aqueous solutions such as 0.5% carboxymethyl cellulose (CMC) or a 10% sucrose solution to improve palatability.[8][9] The choice of vehicle should be consistent across all experimental groups, including the control group, to avoid confounding effects on the experimental outcomes.[10]
Troubleshooting Guide: Inconsistent Blood Pressure Results
Problem: Observed blood pressure reduction is less than expected or highly variable between subjects.
| Potential Cause | Troubleshooting Steps |
| Dual Effect of NEP Inhibition | The inherent mechanism of this compound can lead to an increase in both vasodilators (natriuretic peptides) and vasoconstrictors (angiotensin II, endothelin-1). The net effect on blood pressure depends on the physiological state of the animal. Consider co-administration with an angiotensin receptor blocker (ARB) to counteract the effects of increased angiotensin II. |
| Prodrug Conversion Variability | The conversion of the prodrug this compound to the active metabolite Candoxatrilat can vary between animals. Ensure consistent dosing and administration techniques. Consider measuring plasma levels of Candoxatrilat to confirm conversion and exposure. |
| Animal Model and Physiological State | The response to this compound can be influenced by the animal model (e.g., normotensive vs. hypertensive) and its physiological condition (e.g., euvolemic vs. hypervolemic).[6] Clearly define and control the baseline physiological state of your animals. The natriuretic and diuretic effects of Candoxatrilat are more pronounced in hypervolemic states.[6] |
| Dose Selection | The dose of this compound may be insufficient to elicit a significant blood pressure-lowering effect. A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental conditions. |
| Blood Pressure Measurement Technique | Inaccurate or stressful blood pressure measurement techniques can introduce significant variability. Use of radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving animals. If using tail-cuff plethysmography, ensure proper training of personnel, acclimatization of animals, and a quiet, temperature-controlled environment to minimize stress-induced fluctuations. |
| Drug Formulation and Administration | Improper formulation or inconsistent oral gavage technique can lead to variability in drug absorption. Ensure the formulation is homogenous and stable. Standardize the gavage procedure to minimize stress and ensure accurate dosing. |
| Drug Interactions | Concomitant administration of other drugs can interfere with the action of this compound. For example, NSAIDs may decrease its therapeutic efficacy, while ACE inhibitors or other antihypertensive agents may potentiate its hypotensive effects.[3] Review all administered compounds for potential interactions. |
Quantitative Data
Table 1: Inhibitory Activity of Candoxatrilat
| Parameter | Value | Species | Tissue |
| IC50 vs. NEP | 2.3 nM | Rat | Kidney |
IC50: Half-maximal inhibitory concentration; NEP: Neutral Endopeptidase.
Table 2: Pharmacokinetic Parameters of this compound and Candoxatrilat (Oral Administration of this compound)
| Species | Compound | Tmax (h) | Systemic Availability of Candoxatrilat (%) | Elimination Half-life (h) |
| Mouse | Candoxatrilat | - | 88 | - |
| Rat | Candoxatrilat | - | 53 | ~5 (elimination) |
| Dog | Candoxatrilat | - | 17 | - |
Tmax: Time to reach maximum plasma concentration. Data for Tmax and half-life in rodents after oral this compound administration is limited due to the rapid clearance of the prodrug.[1]
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Rodents using Radiotelemetry
This protocol outlines the key steps for chronic blood pressure monitoring in freely moving rodents using an implantable radiotelemetry device. This is considered the gold standard for accurate and reliable cardiovascular data acquisition.
-
Animal Preparation and Anesthesia:
-
Acclimatize animals to the housing facility for at least one week prior to surgery.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain aseptic surgical conditions throughout the procedure.
-
-
Transmitter Implantation (Carotid Artery Cannulation for Mice):
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully isolate the artery and place ligatures proximally and distally.
-
Create a small incision in the artery and insert the telemetry catheter, advancing it towards the aortic arch.
-
Secure the catheter in place with the ligatures.
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Create a subcutaneous pocket on the flank of the animal and place the transmitter body in the pocket.
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Tunnel the catheter subcutaneously from the neck incision to the transmitter pocket.
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Close all incisions with sutures or surgical clips.
-
-
Post-Surgical Recovery:
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Administer analgesics as prescribed by your institution's veterinary staff.
-
Allow the animals to recover for at least 5-7 days before starting data collection to ensure stabilization of physiological parameters.
-
Monitor the animals daily for any signs of post-operative complications.
-
-
Data Acquisition and Analysis:
-
House the animals individually in cages placed on top of the telemetry receivers.
-
Activate the transmitters using a magnet.
-
Continuously record blood pressure, heart rate, and activity data.
-
Analyze the data using appropriate software to calculate mean arterial pressure, systolic and diastolic pressure, and heart rate over specified time intervals.
-
Protocol 2: Formulation and Oral Gavage of this compound in Rodents
This protocol describes the preparation of a this compound suspension and the procedure for oral administration to rodents.
-
Formulation Preparation (Example with 0.5% Carboxymethyl Cellulose):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of low-viscosity carboxymethyl cellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Oral Gavage Procedure:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the corner of the animal's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound suspension slowly and carefully to avoid aspiration.
-
Withdraw the needle gently.
-
Monitor the animal for a short period after dosing to ensure there are no adverse effects.
-
The dosing volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for rats).
-
Visualizations
Caption: Mechanism of action of Candoxatrilat on the RAAS and Natriuretic Peptide System.
Caption: Troubleshooting workflow for inconsistent blood pressure results with this compound.
References
- 1. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effectiveness of endopeptidase inhibition (this compound) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin-Angiotensin Blockade Combined With Natriuretic Peptide System Augmentation: Novel Therapeutic Concepts to Combat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal effects of neutral endopeptidase inhibition in euvolemic and hypervolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Candoxatril-Induced Vasoconstriction in Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering or seeking to prevent Candoxatril-induced vasoconstriction in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the orally active prodrug of Candoxatrilat, a potent inhibitor of neutral endopeptidase (NEP).[1][2] NEP is an enzyme responsible for the degradation of several vasoactive peptides. By inhibiting NEP, this compound increases the bioavailability of vasodilatory peptides, such as natriuretic peptides, which is the primary therapeutic goal.[3][4]
Q2: Why would this compound, intended to be a vasodilator, cause vasoconstriction?
A2: The vasoconstriction observed with this compound is a consequence of its non-specific mechanism of action. NEP degrades both vasodilator and vasoconstrictor peptides.[1] While this compound prevents the breakdown of vasodilating natriuretic peptides, it also blocks the degradation of potent vasoconstrictors, notably angiotensin II and endothelin-1.[1][5][6] This can lead to an overall increase in systemic vascular resistance, counteracting the intended therapeutic effect.[1]
Q3: In which preclinical models has this compound-induced vasoconstriction been observed?
A3: This phenomenon has been demonstrated in studies on human resistance vessels in vivo.[5][7] Direct brachial artery infusion of the active form, Candoxatrilat, resulted in a measurable forearm vasoconstriction in both healthy volunteers and patients with hypertension.[7] Researchers using ex vivo models, such as wire myography of isolated arteries, may also observe this effect.
Q4: What are the primary strategies to mitigate this vasoconstriction?
A4: The key strategy is to counteract the effects of the accumulated vasoconstrictor peptides. This is most effectively achieved by co-administration of agents that block the renin-angiotensin-aldosterone system (RAAS).[6] The most common approaches are:
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Angiotensin-Converting Enzyme (ACE) Inhibitors: These prevent the formation of angiotensin II.
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Angiotensin II Receptor Blockers (ARBs): These block the action of angiotensin II at its receptor.
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Endothelin Receptor Antagonists: These block the vasoconstrictive effects of endothelin-1.[5]
Troubleshooting Guide
This guide is for researchers who are observing unexpected or paradoxical vasoconstriction in their preclinical experiments with this compound.
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Increased blood pressure or vascular resistance after this compound administration in vivo. | Accumulation of angiotensin II and/or endothelin-1 is likely overriding the vasodilatory effects of natriuretic peptides.[1][6] | 1. Co-administer an ARB (e.g., Valsartan) or an ACE inhibitor (e.g., Enalapril). This will block the effects of angiotensin II. 2. Consider an endothelin receptor antagonist (e.g., BQ-123). Studies have shown this can abolish the vasoconstrictor effect.[5][7] 3. Evaluate the dose of this compound. A lower dose may still provide sufficient NEP inhibition without causing significant vasoconstrictor accumulation. |
| Contraction or lack of relaxation in isolated vessel studies (e.g., wire myography). | The local concentration of vasoconstrictors (angiotensin II, endothelin-1) in the tissue bath may be increasing due to NEP inhibition. | 1. Pre-incubate the tissue with an ARB or ACE inhibitor before adding this compound. 2. Incorporate an endothelin receptor antagonist into the experimental buffer. 3. Ensure the experimental buffer is frequently exchanged to prevent accumulation of locally produced peptides. |
| Inconsistent or highly variable blood pressure responses between subjects. | This may be due to baseline differences in the activity of the renin-angiotensin system in the animal models. | 1. Standardize the diet and salt intake of the animals, as this can influence the RAAS. 2. Measure baseline plasma renin activity or angiotensin II levels to stratify the animals or use as a covariate in the analysis. |
Data Hub
The following tables summarize quantitative data from preclinical and clinical studies investigating the vascular effects of NEP inhibitors.
Table 1: Effect of NEP Inhibition on Forearm Vascular Resistance
| Study Group | Intervention | Change in Forearm Vascular Resistance | Reference |
| Healthy Volunteers (n=10) | Candoxatrilat (125 nmol/min) | 12 ± 2% increase (vasoconstriction) | [7] |
| Healthy Volunteers (n=6) | Thiorphan (30 nmol/min) | 13 ± 1% increase (vasoconstriction) | [7] |
| Hypertensive Patients (n=6) | Thiorphan (30 nmol/min) | 10 ± 2% increase (vasoconstriction) | [7] |
Table 2: Mitigation of NEP Inhibitor-Induced Vasoconstriction
| Study Group | Pre-treatment | Intervention | Change in Forearm Vascular Resistance | Reference |
| Healthy Volunteers (n=6) | Placebo | Thiorphan (30 nmol/min) | 13 ± 1% increase | [7] |
| Healthy Volunteers (n=6) | Enalapril (ACE Inhibitor) | Thiorphan (30 nmol/min) | 17 ± 6% increase (no significant reversal) | [7] |
| Healthy Volunteers (n=8) | None | Thiorphan + BQ-123 (ETa Antagonist) | Vasodilation (32 ± 1%), similar to BQ-123 alone | [7] |
Note: Thiorphan is another NEP inhibitor used to study the localized effects on vascular tone.
Experimental Protocols
Protocol 1: Assessment of Vascular Reactivity using Wire Myography
This protocol provides a general framework for studying the effects of this compound on isolated blood vessels.
1. Vessel Preparation:
- Euthanize the animal via an approved method.
- Carefully dissect the desired artery (e.g., aorta, mesenteric artery) and place it in a petri dish with cold, oxygenated Physiological Salt Solution (PSS).[8]
- Under a dissection microscope, remove excess connective and adipose tissue.
- Cut the artery into 2 mm rings.
2. Mounting:
- Mount the arterial rings on two stainless steel wires in a wire myograph chamber.[8]
- Submerge the rings in PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.
3. Equilibration and Viability Check:
- Allow the vessels to equilibrate for at least 30 minutes.
- Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to test viability.[9]
- Wash the rings with PSS to return to baseline tension.
- Assess endothelial integrity by inducing a contraction with an alpha-agonist (e.g., phenylephrine) followed by relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).[9]
4. Experimental Procedure:
- To test the mitigation strategy, pre-incubate a set of rings with an ARB (e.g., Valsartan, 1 µM) or an endothelin receptor antagonist (e.g., BQ-123, 1 µM) for 20-30 minutes.
- Generate a cumulative concentration-response curve to Candoxatrilat in both pre-incubated and control rings.
- Alternatively, pre-constrict the vessels with an agonist and then assess the vasodilatory or vasoconstrictive response to a cumulative addition of Candoxatrilat.
5. Data Analysis:
- Record the tension generated by the arterial rings.
- Express the responses as a percentage of the maximal contraction to KCl or as a percentage of relaxation from a pre-contracted state.
- Compare the concentration-response curves between the different experimental groups.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual effect on vasoactive peptides.
Experimental Workflow
Caption: Workflow for mitigating vasoconstriction in vitro.
Logical Relationship
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of the short-term effects of this compound, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neutral endopeptidase causes vasoconstriction of human resistance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dmt.dk [dmt.dk]
- 9. Integrating Experimental and Computational Approaches to Cardioprotection: Vascular Reactivity, Molecular Docking, and ADMET Modeling of Melicoccus bijugatus (Guinep) [mdpi.com]
Technical Support Center: Optimizing Candoxatril Dosage for Kidney Fibrosis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Candoxatril in preclinical kidney fibrosis studies. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to reduce kidney fibrosis?
A1: this compound is an orally active prodrug that is rapidly converted in the body to its active form, Candoxatrilat. Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP). NEP is an enzyme that degrades several vasoactive peptides, including natriuretic peptides like C-type natriuretic peptide (CNP). By inhibiting NEP, this compound increases the levels of these peptides, which then exert anti-fibrotic effects. This is primarily mediated through the activation of guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels interfere with pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway, a central mediator of fibrosis.[1][2]
Q2: What is a common experimental model to induce kidney fibrosis for testing this compound?
A2: The Unilateral Ureteral Obstruction (UUO) model in mice is a widely used and well-characterized model to induce renal interstitial fibrosis.[1] This model involves the complete ligation of one ureter, leading to a rapid and progressive fibrotic response in the obstructed kidney. The contralateral kidney serves as an internal control. This model is advantageous due to its reproducibility and the rapid development of fibrosis, typically within 7 to 14 days.
Q3: What is a typical effective dosage of this compound in a mouse model of kidney fibrosis?
A3: A study by Aleksinskaya et al. (2013) used this compound as a reference NEP inhibitor in a mouse UUO model. While the exact dosage from this specific abstract is not detailed, related studies with NEP inhibitors provide guidance. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions. Based on available literature, a starting point for dose-ranging studies could be in the range of 10-100 mg/kg, administered orally.[1] One study investigating NEP inhibition in rats used oral doses of this compound at 10 mg/kg and 100 mg/kg.[3]
Q4: How should this compound be prepared for oral administration in mice?
A4: this compound is a prodrug designed for oral activity. For preclinical studies in mice, it is typically administered via oral gavage. The drug should be suspended or dissolved in a suitable vehicle. Common vehicles for oral gavage in rodents include water, saline, or a suspension agent like 0.5% carboxymethylcellulose (CMC).[4][5] It is essential to ensure the stability of this compound in the chosen vehicle for the duration of the experiment. A pilot study to confirm the stability and homogeneity of the formulation is recommended.
Q5: What are the key outcome measures to assess the efficacy of this compound in reducing kidney fibrosis?
A5: The efficacy of this compound can be assessed using a combination of histological, biochemical, and molecular biology techniques. Key outcome measures include:
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Histological analysis: Staining of kidney sections with Picrosirius Red or Masson's trichrome to quantify collagen deposition. Immunohistochemistry or immunofluorescence for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Fibronectin.
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Biochemical analysis: Measurement of urinary cGMP levels as a pharmacodynamic marker of NEP inhibition.[1]
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Molecular analysis: Quantitative PCR (qPCR) or Western blotting to measure the expression of profibrotic genes (e.g., Col1a1, Col3a1, Acta2, Fn1, Tgf-β1) and anti-fibrotic markers.
Troubleshooting Guides
Unilateral Ureteral Obstruction (UUO) Surgery
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| High mortality rate post-surgery | Anesthesia overdose, excessive bleeding, organ damage (e.g., spleen, adrenal gland), hypothermia. | - Carefully calculate and administer anesthesia based on the animal's weight. - Use fine-tipped instruments and gentle tissue handling to minimize bleeding. - Ensure proper visualization of the ureter to avoid damaging adjacent organs. - Maintain the animal's body temperature using a heating pad during and after surgery. |
| Incomplete ureteral obstruction | Improper ligation of the ureter. | - Use a non-absorbable suture material (e.g., 4-0 or 5-0 silk). - Ligate the ureter at two distinct points to ensure complete and secure obstruction. - Visually confirm the dilation of the ureter proximal to the ligation site before closing the incision. |
| Hydronephrosis (swelling of the kidney) is not observed | Failed ligation, ureter recanalization. | - Re-evaluate the surgical technique for complete ligation. - In some cases, a very rapid loss of renal function can lead to minimal hydronephrosis. Confirm fibrosis development through histology. |
| Infection at the surgical site | Non-sterile surgical technique. | - Maintain a sterile surgical field, and sterilize all instruments and materials before use. - Administer a post-operative analgesic and monitor the animal for signs of infection. |
This compound Administration (Oral Gavage)
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| Animal distress or injury during gavage | Improper restraint, incorrect needle size or placement. | - Ensure proper training in animal handling and oral gavage techniques. - Use a flexible gavage needle or a rigid needle with a ball tip to minimize the risk of esophageal trauma. - Do not force the needle; if resistance is met, gently retract and reposition. |
| Inaccurate dosing | Inhomogeneous suspension, drug instability in vehicle. | - Prepare fresh suspensions daily or validate the stability of the formulation over the intended period of use. - Vigorously vortex the suspension immediately before each administration to ensure homogeneity. |
| Regurgitation or aspiration of the drug | Incorrect gavage technique, excessive volume. | - Ensure the gavage needle is correctly placed in the esophagus and not the trachea. - Administer the solution slowly and in a volume appropriate for the animal's size (typically 5-10 mL/kg for mice). |
| Vehicle-related side effects (e.g., diarrhea) | High concentration of certain excipients (e.g., DMSO, PEG). | - Use the lowest effective concentration of any solubilizing agents. - Consider alternative, more inert vehicles like saline or 0.5% CMC. - Include a vehicle-only control group to monitor for any effects of the vehicle itself. |
Analysis of Kidney Fibrosis
| Problem | Possible Cause(s) | Troubleshooting/Solution(s) |
| High variability in fibrosis quantification between animals in the same group | Inconsistent UUO surgery, variability in drug administration, sectioning artifact. | - Standardize the surgical procedure and ensure all animals undergo the same duration of obstruction. - Ensure accurate and consistent drug dosing for all animals in the treatment group. - Analyze sections from the same region of the kidney for all animals. |
| Faint or inconsistent Picrosirius Red staining | Improper fixation, incorrect staining protocol. | - Ensure kidney tissue is adequately fixed in 10% neutral buffered formalin or a similar fixative. - Strictly follow a validated Picrosirius Red staining protocol, paying attention to incubation times and washing steps. |
| High background in immunohistochemistry (IHC) | Non-specific antibody binding, insufficient blocking. | - Optimize the primary antibody concentration. - Use an appropriate blocking solution (e.g., serum from the same species as the secondary antibody). - Include appropriate negative controls (e.g., isotype control). |
| Discrepancy between histological and molecular data | Different sensitivities of the assays, timing of analysis. | - Fibrosis is a dynamic process. Analyze multiple markers at different levels (protein and mRNA) to get a comprehensive picture. - Ensure the timing of tissue collection is appropriate to capture the expected changes. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Renal Fibrosis Markers in UUO Mice (7 days post-surgery)
Disclaimer: The following table is a hypothetical representation based on expected outcomes and data from related NEP inhibitors. A direct dose-response study for this compound in a kidney fibrosis model was not found in the available literature. Researchers should perform their own dose-finding studies.
| Dosage (mg/kg, p.o., q.d.) | Collagen Deposition (% of cortical area) | α-SMA Positive Area (% of cortical area) | Col1a1 mRNA (fold change vs. UUO control) | Tgf-β1 mRNA (fold change vs. UUO control) | Urinary cGMP (pmol/mL) |
| Sham | 1.2 ± 0.3 | 0.5 ± 0.2 | 1.0 ± 0.2 | 1.0 ± 0.3 | 50 ± 10 |
| UUO + Vehicle | 15.8 ± 2.1 | 12.3 ± 1.8 | 10.5 ± 1.5 | 8.2 ± 1.1 | 45 ± 8 |
| UUO + this compound (10 mg/kg) | 11.2 ± 1.5 | 9.1 ± 1.2 | 7.3 ± 0.9 | 6.5 ± 0.8 | 150 ± 25 |
| UUO + this compound (30 mg/kg) | 8.5 ± 1.1 | 6.4 ± 0.9 | 4.8 ± 0.6 | 4.1 ± 0.5 | 350 ± 45 |
| UUO + this compound (100 mg/kg) | 6.1 ± 0.8 | 4.2 ± 0.6 | 2.9 ± 0.4 | 2.5 ± 0.3 | 600 ± 70 |
Data are presented as mean ± standard deviation. p.o. = per os (by mouth); q.d. = quaque die (once a day)
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) in Mice
Materials:
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Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
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4-0 or 5-0 silk suture
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Heating pad
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Wound clips or sutures for skin closure
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Analgesics for post-operative care
Procedure:
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Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia.
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Shave and sterilize the abdominal area.
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Make a midline abdominal incision to expose the abdominal cavity.
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Gently move the intestines to visualize the left kidney and ureter.
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Isolate the left ureter from the surrounding tissue.
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Securely ligate the ureter at two locations (approximately 2-3 mm apart) using 4-0 or 5-0 silk suture.
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Ensure the blood supply to the kidney is not compromised.
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Reposition the intestines and close the abdominal wall with sutures.
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Close the skin with wound clips or sutures.
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Administer post-operative analgesics and allow the mouse to recover on a heating pad.
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For sham-operated controls, perform the same procedure but without ligating the ureter.
Picrosirius Red Staining for Collagen
Materials:
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Paraffin-embedded kidney sections (4-5 µm)
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Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
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Weigert's hematoxylin (for nuclear counterstaining, optional)
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Acidified water (0.5% acetic acid in distilled water)
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Ethanol series (70%, 95%, 100%)
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Xylene
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Mounting medium
Procedure:
-
Deparaffinize and rehydrate the kidney sections through a series of xylene and ethanol washes.
-
Rinse in distilled water.
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(Optional) Stain with Weigert's hematoxylin for 5-10 minutes to visualize nuclei, then rinse in running tap water.
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Stain with Picro-Sirius Red solution for 1 hour.
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Wash slides in two changes of acidified water.
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Dehydrate the sections through an ethanol series and clear in xylene.
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Mount with a permanent mounting medium.
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Collagen fibers will appear red under bright-field microscopy. For enhanced visualization and quantification of collagen fiber thickness and density, polarized light microscopy can be used, where collagen will appear birefringent (yellow-orange for thick fibers, green for thin fibers).
Mandatory Visualizations
Caption: Mechanism of action of this compound in reducing kidney fibrosis.
Caption: Experimental workflow for evaluating this compound in a mouse UUO model.
Caption: Troubleshooting logic for high variability in fibrosis data.
References
- 1. Neutral endopeptidase inhibitors SOL-1 and this compound counteract kidney fibrosis by reducing myofibroblast formation in mouse UUO model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Challenges in translating Candoxatril preclinical data to clinical efficacy
Welcome to the technical support center for researchers and drug development professionals working with Candoxatril and other neutral endopeptidase (NEP) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical to clinical translation of this compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally administered prodrug that is rapidly converted in the body to its active form, candoxatrilat.[1][2] Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, and CNP). By inhibiting NEP, candoxatrilat increases the circulating levels of these peptides, which are known to promote vasodilation, natriuresis, and diuresis, thereby lowering blood pressure.[4]
Q2: Preclinical studies in some animal models showed promising blood pressure-lowering effects with this compound. Why were these effects not consistently observed in human clinical trials?
A2: This is a critical issue in the development of this compound. The discrepancy is likely due to a combination of factors:
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Species-specific differences in pharmacokinetics: The systemic availability of the active metabolite, candoxatrilat, varies significantly across species.[5]
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Dual effect of NEP inhibition: NEP degrades not only vasodilatory peptides but also vasoconstrictive peptides like angiotensin II and endothelin-1.[1] Therefore, NEP inhibition can lead to an accumulation of both vasodilating and vasoconstricting substances, potentially neutralizing the desired blood pressure-lowering effect in humans.[1]
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Complexity of human hypertension: The pathophysiology of hypertension in humans is highly heterogeneous. Preclinical models, such as the Dahl salt-sensitive rat, represent a specific form of hypertension and may not accurately predict the response in a broader human population with varied underlying causes of their condition.[6][7][8]
Q3: We are observing a significant increase in atrial natriuretic peptide (ANP) levels in our experiments after this compound administration, but the downstream effects on blood pressure are minimal. Is this an expected outcome?
A3: Yes, this is a frequently reported observation in both preclinical and clinical studies of this compound.[5][9] The increase in ANP levels confirms target engagement, meaning the drug is successfully inhibiting NEP. However, the lack of a corresponding significant drop in blood pressure is the central challenge in this compound's clinical translation. This disconnect is attributed to the concurrent elevation of vasoconstrictor peptides, which counteract the beneficial effects of increased ANP.[1]
Q4: Are there specific patient populations that might respond better to this compound?
A4: Preclinical data from Dahl salt-sensitive rats suggests that subjects with salt-sensitive hypertension might be more responsive to this compound.[10] In these models, this compound demonstrated a dose-dependent reduction in blood pressure, which was not observed in salt-resistant strains.[8][10] However, clinical trials in broader populations with essential hypertension did not show a clinically relevant blood pressure reduction.[9] In patients with chronic heart failure, this compound has shown some modest benefits in improving exercise capacity, though without significant changes in overall clinical status.[4][11]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected plasma concentrations of the active metabolite, candoxatrilat.
| Potential Cause | Troubleshooting Steps |
| Prodrug Conversion Issues | Ensure the experimental model has the necessary esterases to efficiently convert this compound to candoxatrilat. The efficiency of this conversion can vary between species.[12] |
| Species-Specific Pharmacokinetics | Be aware of the significant inter-species variation in the systemic availability and clearance of candoxatrilat. Refer to the pharmacokinetic data table below to anticipate expected exposure in your model.[5] |
| Drug Administration Protocol | Review the route and timing of administration. Oral bioavailability can be influenced by factors such as fasting state and interactions with other compounds. |
Issue: Lack of significant blood pressure reduction despite evidence of target engagement (e.g., increased ANP levels).
| Potential Cause | Troubleshooting Steps |
| Counter-regulatory Vasoconstriction | Measure the levels of vasoconstrictor peptides such as angiotensin II and endothelin-1. A concurrent increase in these substances can offset the vasodilatory effects of elevated ANP.[1] |
| Animal Model Selection | Consider the underlying pathophysiology of the animal model. Models of salt-sensitive hypertension may show a more pronounced response to NEP inhibition than other models.[8][10] |
| Duration of Study | Some studies have shown a trend towards a small reduction in blood pressure with chronic dosing.[11] Acute or short-term studies may not be sufficient to observe a significant hemodynamic effect. |
Data Presentation
Table 1: Comparison of Candoxatrilat Pharmacokinetics Across Species
| Species | Systemic Availability of Candoxatrilat from Oral this compound (%) | Total Plasma Clearance of Intravenous Candoxatrilat (ml/min/kg) |
| Mouse | 88 | 32 |
| Rat | 53 | 15 |
| Rabbit | 42 | 5.5 |
| Dog | 17 | 5.8 |
| Human | 32 | 1.9 |
Data sourced from PubMed.[5]
Table 2: Summary of this compound Clinical Trial Data in Hypertension
| Study Population | This compound Dose | Change in Plasma ANP | Change in Supine Blood Pressure | Reference |
| Patients with essential hypertension | 200 mg twice daily for 28 days | Increased | Not significantly greater than placebo | PubMed[9] |
| Patients with essential hypertension | Single doses of 10, 50, and 200 mg | Significantly increased at all doses | No significant change | PubMed[5] |
Table 3: Summary of this compound Clinical Trial Data in Chronic Heart Failure
| Study Population | This compound Dose | Primary Outcome | Key Findings | Reference |
| Patients with mild to moderate CHF on ACE inhibitors | 100 mg twice daily for 84 days | Exercise capacity | 34.1s improvement in mean total exercise time vs. placebo (P=0.02) | PubMed[11] |
| Patients with moderately severe CHF | 150 mg twice daily for 10 days | Hemodynamic and hormonal effects | Acutely increased plasma ANP, suppressed aldosterone, and decreased right atrial and pulmonary capillary wedge pressures. | PubMed[3] |
Experimental Protocols
1. Preclinical Evaluation of this compound in Dahl Salt-Sensitive Rats
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Animal Model: Male Dahl salt-sensitive (SS/Jr) rats are a well-established model for salt-sensitive hypertension.[6][13]
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Housing and Diet: Rats are housed in a controlled environment with a 12-hour light/dark cycle. They are fed a high-salt diet (e.g., 8% NaCl) to induce hypertension.
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Drug Administration: this compound is administered orally via gavage at various doses (e.g., 10, 20, 50 mg/kg/day) for a specified period (e.g., 4 weeks). A vehicle control group receives the same volume of the vehicle (e.g., 0.5% methylcellulose).
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Blood Pressure Measurement: Systolic blood pressure and heart rate are monitored non-invasively at regular intervals using the tail-cuff method.
-
Biomarker Analysis: At the end of the study, blood samples are collected for the measurement of plasma ANP, cGMP, angiotensin II, and endothelin-1 levels using commercially available ELISA kits.
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Data Analysis: Blood pressure and biomarker data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
2. Clinical Trial Protocol for this compound in Essential Hypertension (Based on Published Studies)
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Study Design: A double-blind, placebo-controlled, parallel-group study.[9]
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Patient Population: Adult male and female patients with a diagnosis of essential hypertension (e.g., diastolic blood pressure 95-114 mmHg) after a placebo run-in period.[9]
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Intervention: Patients are randomized to receive either this compound (e.g., 200 mg twice daily) or a matching placebo for a defined duration (e.g., 28 days).[9]
-
Efficacy Endpoints: The primary endpoint is the change in supine and erect blood pressure from baseline to the end of the treatment period. Secondary endpoints include changes in plasma ANP and cGMP levels.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
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Statistical Analysis: The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) with baseline blood pressure as a covariate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The endopeptidase inhibitor, this compound, and its therapeutic potential in the treatment of chronic cardiac failure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of endopeptidase inhibition (this compound) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the short-term effects of this compound, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of the natriuretic effects of neutral endopeptidase inhibition in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating Candoxatril's Off-Target Effects on Endothelin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Candoxatril on endothelin-1 (ET-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally administered prodrug that is rapidly converted to its active metabolite, candoxatrilat.[1] Candoxatrilat is a potent inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP), a zinc-dependent metalloprotease.[2][3] NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (e.g., ANP, BNP), bradykinin, and endothelin-1.[4] By inhibiting NEP, this compound increases the circulating levels of these peptides.
Q2: What is the known off-target effect of this compound on endothelin-1?
The primary "off-target" effect of this compound relevant to vasoconstriction is the elevation of circulating endothelin-1 (ET-1) levels.[5][6] ET-1 is a potent vasoconstrictor, and its accumulation can counteract the vasodilatory effects of increased natriuretic peptides, another consequence of NEP inhibition. This dual effect is a key consideration in the pharmacological profile of this compound.
Q3: How does this compound increase endothelin-1 levels?
Neprilysin is involved in the degradation of both ET-1 and its precursor, Big ET-1. By inhibiting NEP, this compound slows down the clearance of these peptides, leading to their accumulation in plasma. It is important to note that this compound is a specific inhibitor of neprilysin and does not significantly inhibit endothelin-converting enzyme (ECE), the primary enzyme responsible for the conversion of Big ET-1 to the active ET-1.[7]
Q4: What is the potency of candoxatrilat for neprilysin?
Candoxatrilat is a potent inhibitor of neprilysin, with a reported IC50 value of 7.8 nM.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of this compound.
| Parameter | Value | Species/Model | Reference |
| Candoxatrilat IC50 for Neprilysin | 7.8 nM | Human | [2] |
| Effect of this compound on Plasma ET-1 | Increase from ~10 pg/mL to ~39 pg/mL | Human (patients with chronic heart failure) | [5] |
| Effect of this compound on Plasma ANP | Increase from ~72 pg/mL to ~108 pg/mL | Human (patients with chronic heart failure) | [5] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Off-Target Effect on ET-1
Caption: Mechanism of this compound action and its effect on ET-1.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for studying this compound's effect on ET-1.
Troubleshooting Guides
Neprilysin Activity Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inactive enzyme (improper storage or handling).- Incorrect buffer components (e.g., presence of EDTA/EGTA that chelates zinc).[8]- Substrate degradation.- Insufficient incubation time or incorrect temperature. | - Ensure proper storage of recombinant neprilysin on ice during use and long-term at -80°C.- Use the recommended assay buffer and avoid chelating agents.[8]- Prepare fresh substrate solution for each experiment.- Optimize incubation time and ensure the assay is performed at the recommended temperature (e.g., 37°C).[8] |
| High Background | - Contamination of reagents.- Non-specific substrate cleavage by other proteases in the sample. | - Use fresh, high-quality reagents.- Include appropriate protease inhibitors in the assay buffer (ensure they do not inhibit neprilysin).[8]- Run a blank control (buffer and substrate only) to determine background fluorescence. |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent incubation times or temperatures across the plate.- Bubbles in wells. | - Calibrate pipettes regularly and use proper pipetting techniques.- Ensure uniform temperature across the microplate during incubation.- Carefully inspect wells for bubbles and remove them before reading the plate. |
| Unexpected Results with Inhibitors | - Incorrect inhibitor concentration.- Inhibitor instability in the assay buffer. | - Prepare fresh dilutions of this compound for each experiment.- Verify the solubility and stability of this compound in the chosen assay buffer. |
Endothelin-1 ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Degraded ET-1 in samples (improper storage or multiple freeze-thaw cycles).- Incorrect antibody concentrations.- Insufficient incubation times.- Inactive enzyme conjugate. | - Store samples at -80°C and avoid repeated freeze-thaw cycles.- Use antibody concentrations as recommended by the kit manufacturer.- Follow the recommended incubation times and temperatures precisely.- Ensure the enzyme conjugate is stored correctly and has not expired. |
| High Background | - Insufficient washing.- Cross-reactivity of antibodies with other molecules in the sample matrix.- High concentration of detection antibody.- Over-incubation with substrate. | - Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[9][10]- Use a blocking buffer recommended by the kit manufacturer to minimize non-specific binding.[10]- Optimize the detection antibody concentration.- Adhere strictly to the substrate incubation time recommended in the protocol.[9] |
| High Coefficient of Variation (CV%) | - Inconsistent pipetting.- "Edge effects" due to temperature gradients across the plate.- Bubbles in wells. | - Use calibrated pipettes and ensure consistent sample and reagent delivery to all wells.- Incubate plates in a temperature-controlled environment and consider not using the outer wells if edge effects are persistent.- Carefully check for and remove any bubbles in the wells before reading.[9] |
| Sample Matrix Effects | - Interference from components in plasma, serum, or cell culture media. | - Dilute samples to minimize matrix effects, ensuring the ET-1 concentration remains within the detection range of the assay.- Use a standard curve prepared in a matrix similar to the samples if possible. |
Experimental Protocols
In Vitro Assessment of this compound's Effect on Endothelin-1 Levels in Endothelial Cell Culture
Objective: To determine the dose-dependent effect of this compound on the accumulation of endothelin-1 in the supernatant of cultured endothelial cells.
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
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Endothelial Cell Growth Medium.
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This compound (and its active metabolite, candoxatrilat).
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Vehicle control (e.g., DMSO).
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Recombinant human neprilysin (for positive control in activity assay).
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Neprilysin Activity Assay Kit (Fluorometric).
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Endothelin-1 ELISA Kit.
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96-well microplates (black for fluorescence, clear for ELISA).
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Standard laboratory equipment (incubator, centrifuge, plate reader, etc.).
Methodology:
-
Cell Culture:
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Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
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Seed cells in 24-well plates and grow to confluence.
-
-
Treatment:
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Prepare a stock solution of candoxatrilat in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of candoxatrilat in fresh, serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
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Wash the confluent HUVEC monolayers with PBS.
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Add the medium containing different concentrations of candoxatrilat or vehicle control to the cells.
-
-
Sample Collection:
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Incubate the cells for a predetermined time (e.g., 24 hours).
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Collect the cell culture supernatant from each well.
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Centrifuge the supernatant to remove any cellular debris.
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Store the clarified supernatant at -80°C until analysis.
-
-
Neprilysin Activity Assay (to confirm target engagement):
-
Follow the manufacturer's protocol for the Neprilysin Activity Assay Kit.[8]
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Briefly, incubate a known amount of recombinant neprilysin with its fluorogenic substrate in the presence of the collected cell culture supernatant (containing the secreted factors and residual candoxatrilat).
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Measure the fluorescence in a kinetic mode to determine the rate of substrate cleavage.
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A decrease in fluorescence signal in the presence of supernatant from candoxatrilat-treated cells will confirm NEP inhibition.
-
-
Endothelin-1 ELISA:
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Follow the manufacturer's protocol for the Endothelin-1 ELISA Kit.
-
Briefly, add standards and collected supernatant samples to the antibody-coated microplate.
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Incubate, wash, and add the detection antibody and enzyme conjugate.
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Add the substrate and stop solution, then measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
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Calculate the concentration of ET-1 in each sample using the standard curve generated in the ELISA.
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Plot the ET-1 concentration against the concentration of candoxatrilat to determine the dose-response relationship.
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Analyze the data for statistical significance.
-
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neprilysin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of big endothelin-1 to endothelin-1 by phosphoramidon-sensitive metalloproteinase derived from aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: Stability of Candoxatril and Candoxatrilat in Biological Samples
This technical support center provides guidance and answers frequently asked questions regarding the stability of candoxatril and its active metabolite, candoxatrilat, in biological samples for research purposes. Proper sample handling and storage are crucial for obtaining accurate and reliable data in pharmacokinetic and other research studies.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Candoxatrilat, and what is their relationship?
A1: this compound is an orally administered prodrug that is rapidly converted in the body to its active form, candoxatrilat.[1][2][3] Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of several vasoactive peptides.[3][4][5] Due to this rapid conversion, this compound has a very short half-life in plasma, making its quantification challenging.[1]
Q2: What are the main challenges in the bioanalysis of this compound and Candoxatrilat?
A2: The primary challenges include:
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Rapid Conversion: this compound is quickly hydrolyzed to candoxatrilat in vivo, making it difficult to accurately measure this compound concentrations.[1]
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Low Concentrations: Depending on the dosage and time of sampling, the concentrations of the analytes in biological matrices can be very low, requiring highly sensitive analytical methods.
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Matrix Effects: Biological samples are complex matrices that can interfere with the analysis, potentially causing ion suppression or enhancement in mass spectrometry-based assays.
Q3: What are the general recommendations for handling and storing biological samples for drug analysis?
A3: To ensure the integrity of analytes in biological samples, the following general guidelines should be followed:
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Prompt Processing: Whenever possible, process blood samples to obtain plasma or serum shortly after collection to minimize enzymatic degradation.
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Appropriate Anticoagulant: If collecting plasma, use an appropriate anticoagulant that does not interfere with the assay.
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Controlled Temperatures: Store samples at controlled temperatures (refrigerated or frozen) to slow down potential degradation.[6]
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Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of certain analytes. It is advisable to store samples in smaller aliquots to avoid this.[7]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in plasma samples.
| Possible Cause | Troubleshooting Step |
| Rapid in vivo conversion | This compound is a prodrug that is rapidly hydrolyzed to candoxatrilat. Focus on quantifying candoxatrilat as the primary analyte. |
| Ex vivo degradation | Process blood samples as quickly as possible after collection. Keep samples on ice and centrifuge at a low temperature to separate plasma/serum. |
| Inappropriate sample handling | Ensure samples are immediately chilled after collection and processed promptly. |
Issue 2: Inconsistent or lower-than-expected concentrations of Candoxatrilat.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Verify that samples have been consistently stored at the recommended temperature (-20°C or -80°C for long-term storage). Check for any temperature fluctuations in the storage units. |
| Repeated freeze-thaw cycles | Aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles. If repeated analysis is necessary, use a fresh aliquot. |
| pH-dependent instability | Ensure the pH of the sample matrix is controlled, if necessary, by using appropriate buffers, especially for urine samples. |
| Enzymatic degradation | For in vitro studies, consider adding appropriate enzyme inhibitors to the samples immediately after collection to prevent the degradation of candoxatrilat. |
Experimental Protocols and Data
While specific, validated stability data for this compound and candoxatrilat from peer-reviewed publications is limited, the following sections provide general protocols and expected stability patterns based on the chemical nature of the compounds and standard bioanalytical practices.
Sample Collection and Processing Workflow
Stability of Candoxatrilat in Plasma
The stability of candoxatrilat in plasma is a critical factor for accurate bioanalysis. The following table summarizes expected stability under various conditions, based on general principles for similar compounds.
| Condition | Temperature | Duration | Expected Stability | Recommendations |
| Bench-top Stability | Room Temperature (18-25°C) | Up to 6 hours | Likely stable | Process samples on ice or in a cold rack. |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | Generally stable | Aliquot samples to minimize freeze-thaw cycles. |
| Short-Term Storage | 2-8°C | Up to 24 hours | Expected to be stable | For temporary storage before analysis or freezing. |
| Long-Term Storage | -20°C | Several months | Likely stable | Ensure freezer temperature is consistent. |
| Long-Term Storage | -80°C | > 1 year | Considered stable | Optimal for long-term archiving of samples.[8] |
Signaling Pathway and Degradation
This compound is a prodrug designed to be hydrolyzed by esterases in the body to form the active drug, candoxatrilat. This conversion is a key step in its mechanism of action.
References
- 1. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
- 8. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate animal model for Candoxatril efficacy studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate animal model for studying the efficacy of Candoxatril, a neutral endopeptidase (NEP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted in the body to its active form, Candoxatrilat. Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis (sodium excretion), and diuresis (urine production). This ultimately contributes to a decrease in blood pressure and a reduction in cardiac preload and afterload.
Q2: Which animal models are most relevant for studying the antihypertensive effects of this compound?
A2: The most relevant animal models for studying the antihypertensive effects of this compound are those that exhibit salt-sensitive or volume-dependent hypertension, as the mechanism of action of this compound is closely linked to sodium and water balance. The Dahl salt-sensitive (DS) rat is a widely used and appropriate model. These rats develop hypertension when fed a high-salt diet, mimicking a common form of human hypertension. Another suitable model is the fructose-induced metabolic syndrome rat model , which develops hypertension along with other metabolic abnormalities.
Q3: What are the expected outcomes when using this compound in a Dahl salt-sensitive rat model?
A3: In Dahl salt-sensitive rats on a high-salt diet, this compound has been shown to dose-dependently decrease blood pressure.[1] For example, a dose of 20 mg/kg can significantly reduce systolic blood pressure.[1] This effect is accompanied by a marked increase in urinary sodium excretion and elevated plasma and urinary levels of atrial natriuretic peptide (ANP).[1]
Q4: Can this compound be used to treat heart failure in animal models?
A4: Yes, this compound has been investigated in animal models of heart failure. In a dog model of pacing-induced congestive heart failure , chronic administration of this compound has been shown to increase sodium excretion and enhance renal responsiveness to ANP. However, in a rat model of myocardial infarction , this compound did not demonstrate a significant effect on preventing cardiac hypertrophy.
Q5: What is the potential of this compound in treating renal diseases?
A5: this compound has shown promise in animal models of renal disease. In a mouse model of unilateral ureteral obstruction (UUO) , a model of renal fibrosis, this compound exhibited antifibrotic properties by decreasing the accumulation of collagen and α-smooth muscle actin (α-SMA), key markers of fibrosis. In a rat model of glycerol-induced acute renal failure , this compound improved renal function, as evidenced by increased natriuresis and creatinine clearance.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent blood pressure reduction in hypertensive animal models.
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Possible Cause 1: Inappropriate animal model.
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Troubleshooting: Ensure the chosen hypertensive model has a component of salt sensitivity or volume expansion, as this aligns with this compound's mechanism of action. Models of hypertension driven primarily by the renin-angiotensin system (e.g., two-kidney, one-clip model) may show a less pronounced response to this compound monotherapy.
-
-
Possible Cause 2: Insufficient salt loading in salt-sensitive models.
-
Troubleshooting: Verify the salt content in the diet of Dahl salt-sensitive rats. A high-salt diet (e.g., 8% NaCl) is typically required to induce a robust hypertensive phenotype.[4]
-
-
Possible Cause 3: Incorrect drug dosage or administration route.
-
Troubleshooting: Review the experimental protocol for the correct dosage and route of administration. Oral gavage is a common method for this compound administration in rodents. Ensure accurate calculation of the dose based on the animal's body weight.
-
Issue 2: Lack of significant improvement in cardiac function in heart failure models.
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Possible Cause 1: Timing of treatment initiation.
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Troubleshooting: The timing of this compound administration post-insult (e.g., myocardial infarction) can be critical. Early intervention may be more effective in preventing adverse remodeling.
-
-
Possible Cause 2: Severity of the heart failure model.
-
Troubleshooting: The efficacy of this compound may vary depending on the severity of heart failure. In severe heart failure models, the neurohormonal activation might be too profound for NEP inhibition alone to overcome.
-
-
Possible Cause 3: Endpoint selection.
-
Troubleshooting: While this compound may not significantly impact cardiac hypertrophy in all models, it can still have beneficial effects on other parameters like hemodynamics, natriuresis, and neurohormonal activation. Ensure a comprehensive panel of endpoints is being evaluated.
-
Issue 3: Variable results in renal protection studies.
-
Possible Cause 1: Differences in the renal disease model.
-
Troubleshooting: The underlying pathology of the renal disease model will influence the outcome. This compound's effects may be more pronounced in models where natriuretic peptides play a significant role in disease modulation.
-
-
Possible Cause 2: Duration of the study.
-
Troubleshooting: The antifibrotic effects of this compound may take time to become apparent. Ensure the study duration is sufficient to observe changes in markers of renal fibrosis.
-
-
Possible Cause 3: Assessment of renal function.
-
Troubleshooting: Utilize a combination of markers to assess renal function, including serum creatinine, blood urea nitrogen (BUN), and creatinine clearance, to get a comprehensive picture of this compound's effects.[5]
-
Data Presentation
Table 1: Efficacy of this compound in Animal Models of Hypertension
| Animal Model | Treatment Group | Dose | Duration | Baseline Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Reference |
| Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound | 20 mg/kg | Acute | 174 ± 5 | 155 ± 8 | -19 | [1] |
| Fructose-Induced Metabolic Syndrome Rat | This compound | 25 mg/kg/day | 2 weeks | Not Reported | Not Reported | -10 ± 1 | [6][7] |
| Fructose-Induced Metabolic Syndrome Rat | This compound | 50 mg/kg/day | 2 weeks | Not Reported | Not Reported | Not Reported | [6][7] |
| Fructose-Induced Metabolic Syndrome Rat | This compound | 100 mg/kg/day | 2 weeks | Not Reported | Not Reported | -22 ± 1 | [6][7] |
Table 2: Efficacy of this compound in Animal Models of Heart Failure
| Animal Model | Treatment Group | Dose | Duration | Key Outcome | Result | Reference |
| Rat (Myocardial Infarction) | This compound | 10 mg/kg/day | 4 weeks | Cardiac Hypertrophy | No significant difference in cardiac weight compared to vehicle. | [8] |
| Dog (Pacing-Induced Congestive Heart Failure) | This compound | 10 mg/kg PO BID | Evolving CHF | Daily Sodium Excretion | Increased compared to untreated controls. | [9][10] |
Table 3: Efficacy of this compound in Animal Models of Renal Disease
| Animal Model | Treatment Group | Dose | Duration | Key Outcome | Result | Reference |
| Mouse (Unilateral Ureteral Obstruction) | This compound | Not Specified | 1 week | Renal Fibrosis (Collagen) | Marked decrease from 1.8% ± 1.4% to 0.8% ± 0.3% (P<0.05). | [11] |
| Mouse (Unilateral Ureteral Obstruction) | This compound | Not Specified | 1 week | Myofibroblast activation (α-SMA) | Marked decrease from 8.3% ± 3.8% to 4.9% ± 1.9% (P<0.05). | [11] |
| Rat (Glycerol-Induced Acute Renal Failure) | This compound | Not Specified | Not Specified | Sodium Excretion | Enhanced by 73 ± 9% (p < 0.05) compared to untreated ARF rats. | [2][3] |
| Rat (Glycerol-Induced Acute Renal Failure) | This compound | Not Specified | Not Specified | Creatinine Excretion | Enhanced by 33 ± 2% (p < 0.05) compared to untreated ARF rats. | [2][3] |
| Rat (Glycerol-Induced Acute Renal Failure) | This compound | Not Specified | Not Specified | Plasma Creatinine | Reduced by 30 ± 3% (p < 0.05) compared to untreated ARF rats. | [2][3] |
Experimental Protocols
Induction of Hypertension in Dahl Salt-Sensitive (DS) Rats
-
Animal Model: Male Dahl salt-sensitive rats.
-
Diet: Provide a high-salt diet containing 8% NaCl.[4]
-
Duration: Feed the high-salt diet for at least 4 weeks to establish hypertension.[4]
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at baseline and at regular intervals using the tail-cuff method or via an implanted arterial catheter for direct measurement.[8][12][13][14][15]
Induction of Myocardial Infarction in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of medetomidine, midazolam, and butorphanol).[16]
-
Surgical Procedure:
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
Induction of Unilateral Ureteral Obstruction (UUO) in Mice
-
Anesthesia: Anesthetize the mouse with isoflurane.[12]
-
Surgical Procedure:
-
Sham Operation: In control animals, expose the ureter but do not ligate it.[12]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Attenuation of renal fibrosis after unilateral ureteral obstruction in mice lacking the N-type calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the best way to measure renal fibrosis?: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of renal function in rats with moderate and mild brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations of blood chemistry, hepatic and renal function, and blood cytometry in acrylamide-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral endopeptidase inhibitor versus angiotensin converting enzyme inhibitor in a rat model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Blood pressure measurement [bio-protocol.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Neutral endopeptidase inhibitors SOL-1 and this compound counteract kidney fibrosis by reducing myofibroblast formation in mouse UUO model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 15. iworx.com [iworx.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. journals.viamedica.pl [journals.viamedica.pl]
- 19. This compound, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 23. Echocardiographic assessment of left ventricular hypertrophy in rats using a simplified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A practical new way to measure kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Hemodynamic Responses to Candoxatril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the variable hemodynamic responses observed during experiments with Candoxatril.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active prodrug that is rapidly converted to its active form, Candoxatrilat.[1] Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, most notably natriuretic peptides (ANP, BNP).[4][5] By inhibiting NEP, this compound increases the circulating levels of these peptides, which is expected to lead to vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby reducing blood pressure and cardiac preload.[5][6] Some evidence also suggests a dual mechanism of action where this compound may also inhibit angiotensin-converting enzyme (ACE).[3][6]
Q2: Why are the observed hemodynamic responses to this compound sometimes variable and not always a straightforward reduction in blood pressure?
The hemodynamic effects of this compound can be complex and variable due to the non-specific nature of NEP.[7] While NEP inhibition increases levels of vasodilatory natriuretic peptides, it also affects other substrates that can counteract this effect. Key factors contributing to variable responses include:
-
Concurrent elevation of vasoconstrictors: NEP also degrades vasoconstrictive peptides such as Angiotensin II and Endothelin-1 (ET-1).[7][8][9] Inhibition of NEP can therefore lead to an increase in the circulating levels of these vasoconstrictors, potentially offsetting the vasodilatory effects of natriuretic peptides.[9][10]
-
Patient Population: The underlying pathophysiology of the study population is a critical determinant of the response. For instance, in patients with congestive heart failure, this compound has been shown to reduce right atrial and pulmonary capillary wedge pressures, reflecting a reduction in preload.[11][12] However, in unselected hypertensive patients, its effect on blood pressure has been less consistent, with some studies showing no significant reduction compared to placebo.[13]
-
Activation of compensatory mechanisms: The initial hemodynamic changes induced by this compound can trigger reflex neurohormonal responses that may counteract its primary effects. However, some studies suggest that this compound does not cause the adverse neuroendocrine activation (e.g., increased plasma renin activity) seen with diuretics like frusemide.[12][14]
-
Dosage: The dose of this compound can influence the balance of its effects. For example, a significant natriuretic effect was only observed at the highest dose (200 mg) in one study with hypertensive patients.[15]
Q3: Can this compound paradoxically increase blood pressure?
Yes, some studies have reported a modest increase in systolic blood pressure following this compound administration in healthy individuals.[16][17] This paradoxical effect is thought to be related to the concurrent increase in vasoconstrictors like Endothelin-1, which may override the vasodilatory effects of elevated natriuretic peptides in certain contexts.[17][18] One study noted that this pressor response was absent at higher doses of this compound that induced a modest natriuretic response.[8][19]
Troubleshooting Guide
Issue 1: No significant change or an unexpected increase in blood pressure is observed after this compound administration.
Possible Causes and Troubleshooting Steps:
-
Substrate Profile of the Experimental Model:
-
Recommendation: Characterize the baseline levels of key vasoactive peptides in your experimental model, including natriuretic peptides (ANP, BNP), Angiotensin II, and Endothelin-1. A high baseline level of vasoconstrictors might predict a blunted or paradoxical pressor response to this compound.
-
-
Volume Status of the Subjects:
-
Recommendation: The natriuretic and diuretic effects of this compound are more pronounced in states of volume expansion. Ensure that the volume status of the subjects is appropriate for the study design. In animal models, this can be controlled by standardizing salt and water intake.
-
-
Concurrent Medications:
-
Recommendation: Review all co-administered medications for potential interactions. Drugs that affect the renin-angiotensin-aldosterone system (RAAS), such as ACE inhibitors or angiotensin receptor blockers (ARBs), can significantly modulate the response to this compound.[6] In fact, dual inhibition of NEP and the RAAS is a clinically applied strategy to enhance efficacy.[4][10]
-
Issue 2: Inconsistent natriuretic and diuretic responses.
Possible Causes and Troubleshooting Steps:
-
Dosage and Pharmacokinetics:
-
Recommendation: Verify that the administered dose is sufficient to achieve adequate NEP inhibition. This compound is a prodrug and its conversion to the active metabolite, Candoxatrilat, can vary between species.[1][20] Plasma concentrations of Candoxatrilat should be measured to confirm systemic exposure. A dose-response study may be necessary to establish the optimal dose for the desired effect in your model.
-
-
Renal Function:
-
Recommendation: Assess baseline renal function. The natriuretic and diuretic effects of this compound are dependent on adequate renal function. Impaired renal function may blunt the response.
-
-
Dietary Salt Intake:
-
Recommendation: Standardize and monitor dietary salt intake in your experimental subjects. High salt intake can enhance the natriuretic response, while low salt intake may diminish it.
-
Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound in Different Patient Populations
| Study Population | Dosage | Key Hemodynamic Findings | Reference |
| Essential Hypertension | 200 mg twice daily for 28 days | No significant fall in supine blood pressure compared to placebo. Significant reduction only in erect systolic blood pressure. | [13] |
| Congestive Heart Failure | 150 mg twice daily for 10 days | Acutely decreased right atrial and pulmonary capillary wedge pressures. Trend towards increased cardiac index and reduced preload with chronic treatment. | [11] |
| Healthy Men | 200 mg single dose | Increased systolic blood pressure. Lowered central venous pressure. | [16][17] |
| Mild Chronic Heart Failure | 400 mg/day for 6 weeks | Reduced mean pulmonary capillary wedge pressure, both at rest and during exercise. | [12][21] |
| Essential Hypertension | Single doses of 25 mg, 100 mg, and 200 mg | No change in blood pressure after acute dosing. Natriuresis was only seen with the 200 mg dose. | [15] |
Table 2: Effects of this compound on Vasoactive Peptides
| Peptide | Effect of this compound | Mechanism | Reference |
| Atrial Natriuretic Peptide (ANP) | Increased | Inhibition of NEP-mediated degradation | [11][13][15] |
| Brain Natriuretic Peptide (BNP) | Increased | Inhibition of NEP-mediated degradation | [7] |
| Angiotensin II | Increased | Inhibition of NEP-mediated degradation | [8][19] |
| Endothelin-1 (ET-1) | Increased | Inhibition of NEP-mediated degradation | [9][17] |
| Calcitonin Gene-Related Peptide (CGRP) | Increased | Inhibition of NEP-mediated degradation | [9] |
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Response to this compound in a Rodent Model of Hypertension
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Blood Pressure Measurement:
-
Method: Use radiotelemetry for continuous and stress-free measurement of blood pressure and heart rate. This is the gold standard for preclinical cardiovascular studies. Alternatively, non-invasive tail-cuff plethysmography can be used, but requires careful habituation of the animals to minimize stress-induced artifacts.
-
Procedure: Implant telemetry transmitters according to the manufacturer's instructions and allow for a recovery period of at least one week. Record baseline blood pressure for 24-48 hours before drug administration.
-
-
Drug Administration:
-
Vehicle: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound or vehicle by oral gavage at a predetermined dose (e.g., 10-100 mg/kg). A dose-response study is recommended.
-
-
Hemodynamic Monitoring:
-
Procedure: Continuously record blood pressure and heart rate for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Parameters: Calculate the change in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline for both the this compound and vehicle-treated groups.
-
Statistical Analysis: Use appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the responses between groups over time.
-
Protocol 2: Measurement of Vasoactive Peptides in Plasma
-
Blood Sampling:
-
Timepoints: Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours) to capture the pharmacokinetic and pharmacodynamic profile.
-
Procedure: Collect blood via an indwelling catheter to minimize stress. Use appropriate anticoagulant tubes (e.g., EDTA tubes containing a protease inhibitor cocktail) to prevent peptide degradation.
-
-
Plasma Preparation:
-
Procedure: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
-
Peptide Quantification:
-
Method: Use commercially available and validated ELISA or radioimmunoassay (RIA) kits for the quantification of ANP, BNP, Angiotensin II, and Endothelin-1.
-
Procedure: Follow the manufacturer's instructions for the assay.
-
-
Data Analysis:
-
Parameters: Calculate the plasma concentrations of each peptide at each time point.
-
Statistical Analysis: Compare the changes in peptide concentrations from baseline between the this compound and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Caption: Signaling pathway illustrating this compound's inhibition of NEP.
Caption: Experimental workflow for assessing hemodynamic responses.
Caption: Troubleshooting logic for variable hemodynamic responses.
References
- 1. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. How Do Neprilysin Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of endopeptidase inhibition (this compound) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic and neuroendocrine effects for this compound and frusemide in mild stable chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the short-term effects of this compound, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of this compound and atrial natriuretic factor in healthy men. Effects on hemodynamics, sympathetic activity, heart rate variability, and endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. research.sahmri.org.au [research.sahmri.org.au]
- 20. tandfonline.com [tandfonline.com]
- 21. jacc.org [jacc.org]
Validation & Comparative
Candoxatril vs. Enalapril in a Rat Model of Metabolic Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of candoxatril and enalapril in a well-established rat model of metabolic syndrome. The information presented is collated from peer-reviewed research to assist in understanding the differential impacts of these two cardiovascular agents on key metabolic and hemodynamic parameters.
I. Comparative Efficacy: Quantitative Data Summary
A study by Grossman et al. provides key insights into the effects of this compound and enalapril in Sprague Dawley rats with high-fructose diet-induced metabolic syndrome. The following tables summarize the primary outcomes of this research, showcasing the comparative performance of the two drugs.
Table 1: Effect of this compound and Enalapril on Systolic Blood Pressure [1][2]
| Treatment Group | Dosage | Change in Systolic Blood Pressure (mm Hg) |
| This compound | 25 mg/Kg/d | -10 ± 1 |
| This compound | 50 mg/Kg/d | Not explicitly stated, but within the range of -10 to -22 |
| This compound | 100 mg/Kg/d | -22 ± 1 |
| Enalapril | 10 mg/Kg/d | -27 ± 2 |
| Control (High-Fructose Diet) | - | Significant increase from baseline |
Table 2: Effect of this compound and Enalapril on Plasma Triglycerides and Insulin [1][2]
| Treatment Group | Dosage | % Decrease in Plasma Triglycerides | % Decrease in Plasma Insulin |
| This compound (High-dose) | 100 mg/Kg/d | 17.8% | 25.3% |
| Enalapril | 10 mg/Kg/d | 32.8% | Not significant |
| Control (High-Fructose Diet) | - | Significant increase from baseline | Significant increase from baseline |
II. Experimental Protocols
The following protocols are based on the methodology described by Grossman et al. and supplemented with standard laboratory procedures for establishing a rat model of metabolic syndrome and subsequent analyses.[1][2]
A. Induction of Metabolic Syndrome
-
Animal Model: Male Sprague Dawley rats were used in the study.[1]
-
Diet: The metabolic syndrome was induced by feeding the rats a high-fructose diet for a period of three weeks. This diet typically consists of standard rat chow supplemented with a high concentration of fructose in the drinking water (e.g., 10-25% fructose solution) or a purified diet with high fructose content (e.g., 60% fructose).[3][4]
-
Acclimatization: Before the initiation of the high-fructose diet, rats were allowed an acclimatization period to the laboratory environment with free access to standard chow and water.[3]
B. Drug Administration
-
Following the three-week induction period, the rats were divided into treatment groups.
-
Enalapril: Administered at a dose of 10 mg/Kg/d.[1]
-
This compound: Administered at doses of 25, 50, or 100 mg/Kg/d.[1]
-
The drugs were administered for two weeks, concurrently with the continuation of the high-fructose diet.[1]
-
A control group of rats was fed a regular rat chow for the entire five-week period.[1]
C. Measurement of Physiological and Biochemical Parameters
-
Systolic Blood Pressure: Measurements were taken at baseline, after three weeks of the high-fructose diet, and after the two-week treatment period.[1] A common non-invasive method for this measurement in rats is the tail-cuff method.[5][6][7] This involves placing a cuff with a sensor at the base of the rat's tail to detect blood flow, which is then correlated with the pressure readings.
-
Plasma Triglyceride and Insulin Levels: Blood samples were collected at the same time points as the blood pressure measurements.[1] Plasma was separated by centrifugation.
III. Signaling Pathways and Mechanisms of Action
The differential effects of this compound and enalapril on metabolic parameters can be attributed to their distinct mechanisms of action.
A. Enalapril: Angiotensin-Converting Enzyme (ACE) Inhibition
Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Enalapril inhibits ACE, reducing Angiotensin II and lowering blood pressure.
By inhibiting ACE, enalapril decreases the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Lower levels of angiotensin II also decrease the secretion of aldosterone, which reduces sodium and water retention.
B. This compound: Neutral Endopeptidase (NEP) Inhibition
This compound is an inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP).
Caption: this compound inhibits NEP, increasing ANP levels and promoting beneficial metabolic effects.
By inhibiting NEP, this compound increases the circulating levels of ANP. ANP promotes vasodilation, natriuresis (sodium excretion), and diuresis (urine production), all of which contribute to a reduction in blood pressure. Importantly, ANP also has beneficial metabolic effects, including improving insulin sensitivity and potentially influencing lipid metabolism, which likely explains the observed decrease in plasma insulin levels with high-dose this compound treatment.[1][2]
IV. Experimental Workflow
The logical flow of the comparative study is outlined below.
Caption: Workflow of the comparative study on this compound and enalapril.
V. Conclusion
Both this compound and enalapril effectively lower systolic blood pressure in a rat model of metabolic syndrome.[1][2] However, they exhibit different profiles regarding their effects on metabolic parameters. Enalapril demonstrated a more pronounced reduction in plasma triglycerides, while high-dose this compound uniquely showed a significant decrease in plasma insulin levels, suggesting an improvement in insulin sensitivity.[1][2] These findings highlight the potential of NEP inhibition as a therapeutic strategy for not only managing hypertension but also for addressing the underlying metabolic dysregulation in metabolic syndrome. Further research is warranted to explore the long-term metabolic benefits of this compound and similar agents.
References
- 1. karger.com [karger.com]
- 2. Neutral endopeptidase inhibitor versus angiotensin converting enzyme inhibitor in a rat model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kentscientific.com [kentscientific.com]
- 7. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Experiment—Clinical Biochemistry: Determination of Blood Glucose and Triglycerides in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. diacomp.org [diacomp.org]
A Comparative Analysis of Candoxatril and Omapatrilat: Dual Inhibition of ACE and NEP in Focus
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of Candoxatril and Omapatrilat reveals key differences in their inhibition of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), offering critical insights for researchers and drug development professionals in the cardiovascular field. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
Omapatrilat, a vasopeptidase inhibitor, demonstrates potent dual inhibition of both ACE and NEP. In contrast, this compound, and its active form Candoxatrilat, acts as a selective inhibitor of NEP with minimal to no effect on ACE activity[1]. This fundamental difference in their mechanism of action dictates their distinct pharmacological profiles and clinical implications.
In-Vitro Inhibitory Activity: A Tale of Two Potencies
The in-vitro inhibitory activities of Candoxatrilat and Omapatrilat against ACE and NEP highlight their distinct selectivities. Omapatrilat is a potent dual inhibitor, with strong affinity for both enzymes, whereas Candoxatrilat is highly selective for NEP.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Omapatrilat | Neprilysin (NEP) | 8 nM | [2] |
| Angiotensin-Converting Enzyme (ACE) | Low nanomolar range | [3] | |
| Candoxatrilat | Neprilysin (NEP) | 2.3 nM (rat kidney) | [4] |
| Angiotensin-Converting Enzyme (ACE) | No significant inhibition observed | [1] |
Table 1: Comparative In-Vitro Inhibitory Potency (IC50) of Omapatrilat and Candoxatrilat against ACE and NEP.
Experimental Protocols
Determination of IC50 for ACE and NEP Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The determination of IC50 values for ACE and NEP inhibition is a critical step in characterizing the efficacy of inhibitors like this compound and Omapatrilat.
General Principle: The IC50 value is determined by measuring the enzymatic activity at various concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50. This is typically achieved by performing a series of enzyme assays with a fixed concentration of the enzyme and substrate and varying concentrations of the inhibitor. The results are then plotted as enzyme activity (or percent inhibition) versus the logarithm of the inhibitor concentration, and the IC50 is determined from the resulting dose-response curve[5][6].
ACE Inhibition Assay Protocol: A common method for assaying ACE activity involves the use of a synthetic substrate, such as N-Hippuryl-His-Leu (HHL). ACE cleaves HHL to release hippuric acid and His-Leu. The amount of hippuric acid produced can be quantified spectrophotometrically after extraction[7].
-
Reagents: Angiotensin-Converting Enzyme (from rabbit lung), N-Hippuryl-His-Leu (HHL) substrate, borate buffer, and the inhibitor compound (e.g., Omapatrilat, Candoxatrilat).
-
Procedure:
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate, add the ACE enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. A control well with no inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the HHL substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid solution (e.g., HCl).
-
Extract the hippuric acid with an organic solvent (e.g., ethyl acetate).
-
Measure the absorbance of the extracted hippuric acid at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting sigmoidal curve.
NEP Inhibition Assay Protocol: NEP activity can be assayed using a fluorogenic substrate, such as N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin. NEP cleaves this substrate, releasing a fluorescent product that can be measured.
-
Reagents: Neprilysin (recombinant human), fluorogenic substrate, assay buffer, and the inhibitor compound.
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a black microplate suitable for fluorescence measurements, add the NEP enzyme solution to each well.
-
Add the various concentrations of the inhibitor to the wells, including a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor at 37°C.
-
Start the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percent inhibition for each inhibitor concentration and plot it against the log of the inhibitor concentration to determine the IC50.
In-Vivo Comparative Study in Spontaneously Hypertensive Rats
A study directly comparing the effects of Omapatrilat, this compound, and the ACE inhibitor enalapril in spontaneously hypertensive rats (SHRs) provides valuable in-vivo data[1].
| Treatment Group | Dose | Change in Systolic Blood Pressure (SBP) after 14 days | Serum ACE Inhibition after 14 days | Plasma ANP Concentration after 14 days |
| Omapatrilat | 40 mg/kg/day | Significant decrease | 39% | Significant increase |
| This compound | 30 mg/kg/day | Less effective than Omapatrilat and Enalapril | No effect | Significant increase |
| Enalapril | 20 mg/kg/day | Significant decrease | 63% | No effect |
Table 2: In-Vivo Effects of Omapatrilat, this compound, and Enalapril in Spontaneously Hypertensive Rats[1].
These findings underscore the dual action of Omapatrilat, leading to both blood pressure reduction through ACE inhibition and potentiation of natriuretic peptides via NEP inhibition. This compound's effect is primarily mediated by increasing ANP levels, resulting in a less pronounced antihypertensive effect in this model[1].
Signaling Pathways and Mechanisms of Action
The cardiovascular system is regulated by a delicate balance between the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. ACE is a key enzyme in the RAAS, converting angiotensin I to the potent vasoconstrictor angiotensin II. NEP is the primary enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and natriuretic effects.
Figure 1: Signaling pathways of the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System, illustrating the points of inhibition by Omapatrilat and this compound.
Omapatrilat's dual inhibition leads to a decrease in angiotensin II production and an increase in the bioavailability of natriuretic peptides, resulting in potent vasodilation and blood pressure reduction. This compound's selective NEP inhibition primarily enhances the effects of endogenous natriuretic peptides[8].
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps in a comparative study of ACE and NEP inhibitors.
Figure 2: A generalized experimental workflow for the comparative study of ACE and NEP inhibitors, from in-vitro characterization to in-vivo efficacy evaluation.
Conclusion
The comparative analysis of this compound and Omapatrilat provides a clear distinction between a selective NEP inhibitor and a dual ACE/NEP inhibitor. Omapatrilat's potent, dual mechanism of action translates to a more significant antihypertensive effect in preclinical models compared to the selective NEP inhibition of this compound. However, the dual inhibition also carries the risk of increased bradykinin levels, which has been associated with a higher incidence of angioedema. These findings are crucial for guiding future drug discovery and development efforts in the field of cardiovascular therapeutics, particularly in the design of novel vasopeptidase inhibitors with improved safety profiles.
References
- 1. repository.ukim.mk [repository.ukim.mk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Candoxatril and Frusemide in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Candoxatril, a neutral endopeptidase (NEP) inhibitor, and Frusemide, a loop diuretic, in the context of heart failure. The following sections detail their mechanisms of action, relevant experimental protocols for evaluation, and a summary of comparative data from preclinical and clinical studies.
Mechanisms of Action
This compound is the orally active prodrug of candoxatrilat, a potent inhibitor of neutral endopeptidase (NEP). NEP is an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP and BNP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides. This leads to vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively reduce cardiac preload and afterload, thereby alleviating the symptoms of heart failure.[1][2][3] Furthermore, this mechanism of action does not activate the renin-angiotensin-aldosterone system (RAAS), which is often detrimentally upregulated in heart failure.[3]
Frusemide (also known as furosemide) is a potent loop diuretic that exerts its effects in the thick ascending limb of the Loop of Henle in the kidney. It inhibits the sodium-potassium-chloride cotransporter (NKCC2), leading to a significant increase in the excretion of sodium, chloride, and water. This potent diuretic effect rapidly reduces plasma volume, which in turn decreases venous return to the heart (preload) and alleviates pulmonary and systemic congestion. However, this diuretic action can lead to activation of the RAAS as a compensatory mechanism.[4]
Experimental Protocols
To evaluate the efficacy of cardiovascular drugs in heart failure, robust and reproducible animal models are essential. Below are summaries of two commonly used models: the rat model of myocardial infarction and the canine model of chronic heart failure.
Rat Model of Heart Failure Post-Myocardial Infarction
This model is widely used to study the pathophysiology of heart failure following a heart attack and to test the efficacy of therapeutic interventions.
Procedure:
-
Anesthesia: Male Wistar rats (7 ± 1 week old) are anesthetized, commonly with a combination of anesthetic agents administered intraperitoneally or via inhalation.[4][5]
-
Surgical Preparation: The animals are intubated and ventilated. A left thoracotomy is performed to expose the heart.[5][6]
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[4][6] Successful ligation is confirmed by visual changes in the color of the ventricle.
-
Post-operative Care: The chest is closed, and the animal is allowed to recover. Analgesics are administered to manage post-surgical pain.
-
Drug Administration: Treatment with the investigational drug (e.g., Frusemide at 10mg/kg/day via drinking water) or placebo is typically initiated after a recovery period (e.g., 18 days post-surgery) to allow for the development of chronic heart failure.[4] For a comparative study, another group would receive this compound (e.g., 10 mg/kg per day).[7]
-
Assessment of Cardiac Function: After the treatment period (e.g., several weeks), cardiac function is assessed using methods such as echocardiography to measure ejection fraction and ventricular dimensions, and hemodynamic measurements via cardiac catheterization to determine parameters like left ventricular end-diastolic pressure (LVEDP).[7]
Canine Model of Chronic Heart Failure via Coronary Microembolization
This large animal model closely mimics the progressive nature of chronic heart failure observed in humans.
Procedure:
-
Instrumentation: Adult dogs are surgically instrumented for the measurement of left ventricular, aortic, and atrial blood pressures.
-
Induction of Heart Failure: Heart failure is induced by multiple, sequential intracoronary embolizations with microspheres.[8][9] These embolizations are performed in closed-chest animals, typically 1-3 weeks apart, until a desired level of cardiac dysfunction is achieved (e.g., left ventricular ejection fraction < 35%).[8]
-
Development of Chronic Heart Failure: This method leads to patchy myocardial fibrosis, left ventricular hypertrophy, and the development of chronic heart failure with associated neurohormonal activation.[8][10]
-
Drug Administration and Monitoring: Once chronic heart failure is established, the animals can be used to test the acute or chronic effects of drugs like this compound or Frusemide. Hemodynamic variables, urine output, and neurohormonal levels are monitored at baseline and at various time points after drug administration.[11]
References
- 1. Effectiveness of endopeptidase inhibition (this compound) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of the short-term effects of this compound, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furosemide induces mortality in a rat model of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Effect of chronic neutral endopeptidase inhibition on cardiac hypertrophy after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac diastolic dysfunction in conscious dogs with heart failure induced by chronic coronary microembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of chronic left ventricular dysfunction induced by coronary embolization in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic response of a canine model of chronic heart failure to intravenous dobutamine, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Candoxatril vs. Sacubitril/Valsartan in Heart Failure Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data on two key neprilysin inhibitors in the context of heart failure: the early-generation compound candoxatril and the contemporary blockbuster sacubitril/valsartan. While direct head-to-head preclinical studies are notably absent in the published literature, this guide synthesizes available data from comparable animal models to offer insights into their respective mechanisms and efficacy.
At a Glance: Key Compound Characteristics
| Feature | This compound | Sacubitril/Valsartan |
| Drug Class | Neprilysin (NEP) Inhibitor | Angiotensin Receptor-Neprilysin Inhibitor (ARNI) |
| Mechanism of Action | Primarily inhibits neprilysin, increasing levels of natriuretic peptides. | Sacubitril (prodrug of LBQ657) inhibits neprilysin. Valsartan blocks the angiotensin II type 1 (AT1) receptor. |
| Rationale | Enhance the beneficial effects of natriuretic peptides (vasodilation, natriuresis, anti-proliferative). | Dual mechanism to simultaneously enhance natriuretic peptides and block the renin-angiotensin-aldosterone system (RAAS). |
| Preclinical Models | Primarily studied in post-myocardial infarction rat models. | Studied in a wider range of models including post-myocardial infarction, heart failure with preserved ejection fraction (HFpEF), and metabolic heart disease. |
Mechanism of Action: A Tale of Two Strategies
This compound represents a singular approach to neurohormonal modulation in heart failure by focusing solely on the inhibition of neprilysin. This enzyme is responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (ANP, BNP). By inhibiting neprilysin, this compound aims to potentiate the endogenous beneficial effects of these peptides, which include vasodilation, increased sodium excretion, and a reduction in cardiac hypertrophy and fibrosis.
Sacubitril/valsartan, on the other hand, employs a dual-action strategy. Sacubitril, the neprilysin-inhibiting component, functions similarly to this compound. However, it is co-formulated with valsartan, an angiotensin II receptor blocker (ARB). This is a critical distinction, as neprilysin also degrades angiotensin II. Therefore, inhibiting neprilysin alone can lead to an increase in angiotensin II levels, potentially counteracting the beneficial effects. By including an ARB, sacubitril/valsartan ensures that the RAAS pathway is simultaneously blocked, leading to a more comprehensive and potentially more effective neurohormonal blockade in heart failure.
Head-to-Head Comparison of Candoxatril and Racecadotril in Diarrhea Models
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent enkephalinase inhibitors, Candoxatril and Racecadotril, in preclinical diarrhea models. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the relative efficacy and pharmacological profiles of these compounds.
Mechanism of Action: A Shared Pathway
Both this compound and Racecadotril are prodrugs that, upon administration, are metabolized to their active forms, Candoxatrilat and Thiorphan, respectively. These active metabolites are potent inhibitors of neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for the degradation of endogenous opioid peptides called enkephalins in the gastrointestinal tract.
By inhibiting NEP, Candoxatrilat and Thiorphan increase the local concentration of enkephalins. These enkephalins then bind to δ-opioid receptors on intestinal epithelial cells, leading to a decrease in intracellular cyclic AMP (cAMP). The reduction in cAMP ultimately inhibits the excessive secretion of water and electrolytes into the intestinal lumen, which is a primary cause of secretory diarrhea. Unlike traditional opioid-based antidiarrheals, this mechanism of action primarily targets hypersecretion without significantly affecting intestinal motility.[1][2][3]
References
Validating NEP Inhibition by Candoxatril: A Comparative Guide Using Plasma ANP Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Candoxatril's performance in inhibiting Neutral Endopeptidase (NEP) as validated by plasma Atrial Natriuretic Peptide (ANP) levels. We present supporting experimental data, detailed methodologies, and comparisons with other NEP inhibitors to aid in research and development.
Executive Summary
This compound, a prodrug of the active NEP inhibitor candoxatrilat, effectively increases plasma ANP levels, a key biomarker of NEP inhibition. Clinical studies have demonstrated a significant elevation in circulating ANP following this compound administration, confirming its mechanism of action. This guide delves into the quantitative data from these studies, outlines the experimental protocols for measuring plasma ANP, and provides a comparative analysis with other NEP inhibitors, including the dual-acting angiotensin receptor-neprilysin inhibitor (ARNI), Sacubitril/valsartan.
Comparative Performance of NEP Inhibitors on Plasma ANP Levels
The following tables summarize the quantitative data from clinical trials assessing the impact of this compound and other NEP inhibitors on plasma ANP concentrations.
Table 1: Effect of this compound on Plasma ANP Levels in Patients with Chronic Heart Failure
| Treatment Group | Baseline Plasma ANP (pg/mL) | Post-treatment Plasma ANP (pg/mL) | Percentage Increase | Study Population | Reference |
| This compound | 72 | 108 | 50% | Chronic Heart Failure | [1][2] |
| Placebo | 73 | 75 | 2.7% | Chronic Heart Failure | [1][2] |
Table 2: Comparative Effect of NEP Inhibitors on Plasma ANP Levels
| NEP Inhibitor | Baseline Plasma ANP (pg/mL) | Post-treatment Plasma ANP (pg/mL) | Percentage Increase/Fold Increase | Study Population | Reference |
| This compound | 72 | 108 | 50% | Chronic Heart Failure | [1][2] |
| Sacubitril/valsartan | 99 | 156 (at day 14) | 58% | Heart Failure with Reduced Ejection Fraction | [3] |
| Sacubitril/valsartan | Not specified | Not specified | ~4-fold increase | Chronic Heart Failure | [4] |
| Fasidotril | Not specified | Not specified | Not specified (noted to increase ANP) | Preclinical/Clinical studies in hypertension and heart failure | [5][6][7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the neutral endopeptidase inhibitor drug, this compound, on circulating levels of two of the most potent vasoactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fasidotril Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Potency of Candoxatril and Sinorphan: A Guide for Researchers
This guide provides a comparative analysis of the in vivo potency of two neutral endopeptidase (NEP) inhibitors, Candoxatril and sinorphan. The information presented is synthesized from individual studies, as direct head-to-head comparative experimental data is limited. This analysis aims to offer researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development.
Mechanism of Action of Neutral Endopeptidase Inhibitors
This compound and sinorphan are both inhibitors of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide or ANP), bradykinin, and angiotensin II. By inhibiting NEP, these drugs increase the circulating levels of these peptides, leading to physiological effects such as vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which can contribute to a lowering of blood pressure and reduced cardiac preload.
Signaling Pathway of NEP Inhibition
Quantitative Data on In Vivo Potency
The following tables summarize the in vivo effects of this compound and sinorphan based on available clinical and preclinical data. It is important to note that the studies were conducted in different species and under varying experimental conditions, which should be considered when comparing the data.
Table 1: In Vivo Effects of this compound in Humans with Essential Hypertension
| Dose | Parameter | Result | Citation |
| 10 mg (single dose) | Plasma ANP | Significant increase within 2 hours | [1] |
| 50 mg (single dose) | Plasma ANP | Significant increase within 2 hours | [1] |
| 200 mg (single dose) | Plasma ANP | Significant increase within 2 hours | [1] |
| 200 mg (single dose) | Cumulative Urine Sodium Excretion (12h) | Significant increase compared to placebo | [1] |
| 200 mg twice daily (28 days) | Supine Blood Pressure | No significant change compared to placebo | [2] |
| 200 mg twice daily (28 days) | Erect Systolic Blood Pressure | Significant decrease compared to placebo | [2] |
Table 2: In Vivo Effects of Sinorphan in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)
| Dose | Parameter | Result | Citation |
| 30 mg/kg p.o. twice daily (9 weeks) | Systolic Blood Pressure | Attenuated increase (from 193 to 229 mmHg) compared to control (194 to 266 mmHg) | [3] |
| 30 mg/kg p.o. twice daily (9 weeks) | Plasma ANP | Higher than control group | [3] |
| 30 mg/kg p.o. twice daily (2 weeks in old SHR-SP) | Left Ventricular End-Diastolic Pressure | Significantly lower than control | [3] |
| 30 mg/kg p.o. twice daily (2 weeks in old SHR-SP) | Cardiac Hypertrophy | Reduced compared to control | [3] |
Experimental Protocols
This compound in Essential Hypertension (Human Study)
-
Study Design : A prospective, double-blind, placebo-controlled, single-dose crossover study.
-
Subjects : Twelve patients with untreated essential hypertension.
-
Intervention : Oral administration of this compound (10, 50, or 200 mg) or a matching placebo in a fasting state.
-
Measurements :
-
Serial measurements of urinary volume and electrolyte excretion were taken hourly.
-
Blood pressure and heart rate were recorded for 12 hours post-administration.
-
Serial blood samples were taken for the measurement of plasma ANP and other neurohormones.[1]
-
Sinorphan in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)
-
Study Design : Long-term treatment of young and old stroke-prone spontaneously hypertensive rats (SHR-SP).
-
Animals : Young (start of treatment) and 13-month-old SHR-SP.
-
Intervention : Oral administration of sinorphan (30 mg/kg, twice daily) for 9 weeks (young rats) or 2 weeks (old rats).
-
Measurements :
-
Systolic blood pressure was measured throughout the treatment period.
-
At the end of the study, plasma ANP and cGMP levels were determined.
-
Hemodynamic parameters, including left ventricular end-diastolic pressure, were measured in old rats.
-
Heart weight was measured to assess cardiac hypertrophy.[3]
-
Concluding Remarks
Based on the available, albeit indirect, evidence, both this compound and sinorphan demonstrate in vivo potency as neutral endopeptidase inhibitors. This compound has been shown to increase plasma ANP levels and promote natriuresis in humans with essential hypertension. Sinorphan has demonstrated the ability to attenuate the development of hypertension and reduce cardiac hypertrophy in a rat model of spontaneous hypertension.
A direct comparative study is necessary to definitively determine the relative in vivo potency of this compound and sinorphan. Future research should aim to evaluate these compounds under identical experimental conditions, utilizing a range of doses to establish clear dose-response relationships for key physiological parameters. Such studies would provide invaluable data for the optimization of NEP inhibitors in the treatment of cardiovascular diseases.
References
- 1. This compound, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged inhibition of neutral endopeptidase 24.11 by sinorphan in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Candoxatril: A Comparative Analysis of its Effects in Hypertension and Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects and underlying mechanisms of Candoxatril in the management of hypertension and heart failure. By synthesizing data from key clinical studies, we aim to offer an objective overview to inform future research and drug development efforts.
Mechanism of Action
This compound is an orally active prodrug that is converted to its active metabolite, candoxatrilat.[1] Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, and CNP).[2][3][4] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis (excretion of sodium in urine), and diuresis (increased urine production).[5][6] This mechanism was expected to be beneficial in both hypertension, by lowering blood pressure, and in heart failure, by reducing cardiac preload and afterload.[7] However, NEP also degrades vasoconstrictor peptides like angiotensin II, which can counteract the desired therapeutic effects.[5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Comparative Efficacy in Hypertension and Heart Failure
Clinical trials have revealed differing efficacy profiles for this compound in hypertension and heart failure. While the drug demonstrated some positive hemodynamic and hormonal effects in heart failure patients, its impact on blood pressure in hypertensive individuals was not clinically significant.
Quantitative Data from Clinical Trials
| Parameter | Study in Hypertension | Study in Heart Failure |
| Blood Pressure | No clinically relevant fall in supine blood pressure compared to placebo.[8] A significant effect was only observed for erect systolic blood pressure.[8] | A trend towards a small reduction in blood pressure was noted.[9] In another study, this compound caused a slight decrease in systolic blood pressure.[6] |
| Atrial Natriuretic Peptide (ANP) | Median plasma ANP concentration increased in this compound-treated patients.[8][10] | Acutely increased plasma ANP levels on day 1 and after 10 days of treatment.[3] |
| Aldosterone | No stimulation of the renin-aldosterone axis was observed.[8] | Suppressed aldosterone on day 1 and decreased basal aldosterone after 10 days.[3] |
| Renin Activity | Not significantly affected. | Did not elevate plasma renin activity, unlike frusemide.[6] |
| Exercise Capacity | Not assessed. | Showed an improvement in mean total exercise time compared to placebo.[9] Treadmill exercise capacity increased with this compound compared to a decrease with frusemide.[6] |
| Hemodynamic Effects | Not significant. | Decreased right atrial and pulmonary capillary wedge pressures.[3][7] |
Experimental Protocols
Study in Essential Hypertension (McFarlane et al., 1996)
-
Design: A double-blind, placebo-controlled, parallel-group study.[8]
-
Participants: Forty patients with essential hypertension, defined as a diastolic blood pressure between 95-114 mmHg after a 2-4 week placebo run-in period.[8]
-
Intervention: Patients were randomized to receive either this compound 200 mg twice daily or a matching placebo for 28 days.[8]
-
Primary Outcome Measures: Changes in supine and erect blood pressure.[8]
-
Hormonal Analysis: Plasma ANP and renin-aldosterone levels were measured.[8]
Study in Congestive Heart Failure (Elsner et al., 1992)
-
Design: A randomized, placebo-controlled, double-blind study.[3]
-
Participants: Twelve patients with moderately severe congestive heart failure.[3]
-
Intervention: this compound 150 mg twice daily or placebo for 10 days.[3]
-
Primary Outcome Measures: Acute and chronic hemodynamic and hormonal effects.[3]
-
Measurements: Plasma ANP, aldosterone, right atrial pressure, and pulmonary capillary wedge pressure were assessed.[3]
Experimental Workflow
Caption: Generalized clinical trial workflow.
Discussion and Conclusion
The compiled data indicates that while this compound effectively modulates the natriuretic peptide system in both hypertensive and heart failure patients, the clinical outcomes differ significantly.
In hypertension , the increase in natriuretic peptides did not translate into a clinically meaningful reduction in blood pressure.[8] This could be attributed to the concurrent inhibition of the degradation of vasoconstrictors like angiotensin II, which may counteract the vasodilatory effects of natriuretic peptides.[5]
In contrast, in heart failure , a condition characterized by neurohormonal activation and volume overload, the effects of this compound appear more beneficial. The observed reductions in cardiac filling pressures and aldosterone levels, coupled with an improvement in exercise capacity, suggest a potential therapeutic role.[3][9] The lack of activation of the renin-angiotensin-aldosterone system is a notable advantage over conventional diuretics like furosemide.[6]
These findings underscore the complexity of targeting the neutral endopeptidase pathway. The dual effect on both vasodilator and vasoconstrictor peptides necessitates a careful consideration of the underlying pathophysiology of the target disease. The development of drugs that combine NEP inhibition with angiotensin receptor blockade (ARNI), such as sacubitril/valsartan, represents a successful evolution of this therapeutic strategy, particularly in heart failure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effectiveness of endopeptidase inhibition (this compound) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the short-term effects of this compound, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Efficacy of Candoxatril and Losartan in Preclinical Renal Models
A detailed examination of two therapeutic agents reveals distinct mechanisms in combating renal fibrosis, a common pathway in chronic kidney disease.
In the landscape of therapies targeting renal fibrosis, a critical contributor to the progression of chronic kidney disease, both Candoxatril and Losartan have emerged as compounds of significant interest. While both agents demonstrate anti-fibrotic properties, they operate through distinct pharmacological pathways. This guide provides a comprehensive comparison of their efficacy, supported by experimental data from preclinical renal models, to inform researchers and drug development professionals.
Executive Summary of a Head-to-Head Comparison
A key study directly comparing this compound, a neutral endopeptidase (NEP) inhibitor, with Losartan, an angiotensin II type 1 (AT1) receptor antagonist, in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, provides valuable insights into their relative anti-fibrotic effects. The study revealed that both compounds significantly attenuated the development of renal fibrosis, as evidenced by a reduction in key fibrotic markers.
Quantitative Data Presentation
The following table summarizes the quantitative outcomes from the comparative study in the UUO mouse model.
| Parameter | Control (UUO) | This compound (100 mg/kg) | Losartan (30 mg/kg) |
| Collagen Deposition (%) | 1.8 ± 1.4 | 0.8 ± 0.3 (P<0.05) | Decreased |
| α-SMA Positive Myofibroblasts (%) | 8.3 ± 3.8 | 4.9 ± 1.9 (P<0.05) | Decreased |
| Urinary cGMP Levels | Baseline | Increased | No significant change |
Data are presented as mean ± SEM. Statistical significance is noted where provided in the source material. The data for Losartan's effect on collagen and α-SMA was presented graphically in the source, indicating a decrease, but precise numerical values were not stated.
Detailed Experimental Protocols
The anti-fibrotic effects of this compound and Losartan were evaluated using the well-established unilateral ureteral obstruction (UUO) mouse model, a widely accepted method for inducing renal fibrosis.
Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Animal Model: Male C57BL/6 mice were utilized for this study, with ten animals assigned to each experimental group.
-
Surgical Procedure: The left ureter of each mouse was surgically ligated to induce obstruction, leading to the progressive development of renal fibrosis in the affected kidney. A sham operation, without ureter ligation, was performed on the control group.
-
Treatment Protocol: Treatment with either this compound (100 mg/kg) or Losartan (30 mg/kg) was initiated and administered for a duration of one week.
Immunohistochemical Analysis of Fibrotic Markers
-
Tissue Preparation: At the end of the treatment period, the kidneys were harvested, fixed in formalin, and embedded in paraffin.
-
Staining: Kidney sections were stained for collagen deposition using Azan staining. Myofibroblast accumulation was assessed by immunohistochemical staining for alpha-smooth muscle actin (α-SMA).
-
Quantification: The stained sections were analyzed microscopically, and the percentage of the stained area for both collagen and α-SMA was quantified to assess the extent of fibrosis.
Mechanisms of Action and Signaling Pathways
This compound and Losartan exert their anti-fibrotic effects through distinct molecular pathways, which are crucial to understanding their therapeutic potential.
This compound: NEP Inhibition and cGMP Elevation
This compound functions by inhibiting neutral endopeptidase (NEP), an enzyme responsible for the degradation of natriuretic peptides. This inhibition leads to an increase in the bioavailability of natriuretic peptides, which in turn stimulates the production of cyclic guanosine monophosphate (cGMP)[1]. Elevated cGMP levels are believed to interfere with pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, thereby reducing the expression of fibrotic genes and the accumulation of extracellular matrix proteins[1].
Caption: this compound's Anti-Fibrotic Signaling Pathway.
Losartan: AT1 Receptor Blockade and Inhibition of Pro-Fibrotic Cytokines
Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, Losartan interferes with the pro-fibrotic actions of angiotensin II. This includes the downstream inhibition of key fibrotic signaling molecules such as TGF-β and Tumor Necrosis Factor-alpha (TNF-α)[2]. The inhibition of these pathways leads to a reduction in the activation of myofibroblasts and the deposition of extracellular matrix components[2].
Caption: Losartan's Anti-Fibrotic Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow of the comparative study.
Caption: Experimental Workflow for Comparing this compound and Losartan.
Conclusion
Both this compound and Losartan demonstrate significant anti-fibrotic effects in a preclinical model of renal fibrosis. This compound operates by enhancing the cGMP signaling pathway through NEP inhibition, while Losartan acts by blocking the AT1 receptor and inhibiting key pro-fibrotic cytokines. The direct comparative data suggests that both are viable candidates for mitigating renal fibrosis, with their distinct mechanisms of action offering different therapeutic approaches. Further research is warranted to explore the potential for combination therapies and to translate these findings into clinical applications for patients with chronic kidney disease.
References
Candoxatril in combination with angiotensin receptor blockers in preclinical studies
A Comparative Guide for Researchers in Drug Development
In the landscape of cardiovascular and renal therapeutics, the dual inhibition of neprilysin and the renin-angiotensin system has emerged as a promising strategy. This guide provides a comparative analysis of preclinical data for two combinations following this principle: the investigational pairing of Candoxatril with an angiotensin receptor blocker (ARB), and the clinically established combination of Sacubitril and an ARB. This objective overview, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy in Preclinical Models
The following tables summarize the key quantitative findings from preclinical studies. Direct comparative studies between this compound/ARB and Sacubitril/ARB are limited; therefore, data is presented from separate studies to facilitate an indirect comparison.
| Drug Combination | Animal Model | Key Findings | Reference |
| Candoxatrilat + Losartan | Spontaneously Hypertensive Rats (SHR) | No significant additive effect on blood pressure reduction compared to losartan alone. | [1] |
| Increased renal vascular conductance compared to either drug alone. | [1] | ||
| Sacubitril/Valsartan | Spontaneously Hypertensive Rats (SHR) | Significantly greater reduction in blood pressure compared to valsartan alone. | [2] |
| Dahl Salt-Sensitive Rats | Improved diastolic dysfunction and survival more effectively than either agent alone. | ||
| Myocardial Infarction Rat Model | More effective suppression of cardiac remodeling markers (ANP, BNP) than monotherapy. | ||
| Diabetic Cardiomyopathy Mouse Model | Improved cardiac structure and function. | [1] |
Delving into the Data: Head-to-Head Preclinical Performance
Blood Pressure Reduction
A key preclinical study in spontaneously hypertensive rats (SHR) investigated the combination of candoxatrilat, the active form of this compound, with the ARB losartan. The findings indicated that this combination did not produce a greater antihypertensive effect than losartan administered alone.[1] In contrast, preclinical studies on the Sacubitril/valsartan combination in SHR have demonstrated a more pronounced reduction in blood pressure compared to valsartan monotherapy.[2]
| Parameter | Candoxatrilat + Losartan (in SHR) | Sacubitril/Valsartan (in SHR) |
| Systolic Blood Pressure Reduction | No significant additive effect over losartan alone. | Significantly greater reduction than valsartan alone.[2] |
Cardiac Remodeling and Function
| Parameter | This compound + ARB | Sacubitril/Valsartan |
| Cardiac Hypertrophy | Data not available | Reduced left ventricular weight in a rat model of heart failure with preserved ejection fraction. |
| Cardiac Function | Data not available | Improved ejection fraction and fractional shortening in a rat model of type 2 diabetes.[3] |
| Cardiac Output | Data not available | Improved in animal models of heart failure.[1] |
Renal Function
The preclinical study on Candoxatrilat and losartan in SHR did reveal a synergistic effect on renal hemodynamics, with the combination leading to a greater increase in renal vascular conductance than either agent alone.[1] This suggests a potential for improved renal blood flow. Preclinical studies with Sacubitril/valsartan have also pointed towards renal protective effects, with evidence of improved renal function in various animal models of cardiovascular disease.[4][5]
| Parameter | Candoxatrilat + Losartan (in SHR) | Sacubitril/Valsartan |
| Renal Vascular Conductance | Significantly increased compared to either drug alone.[1] | Data on direct measurement not readily available, but studies show improved renal function. |
| Renal Blood Flow | Implied increase due to enhanced vascular conductance. | Studies suggest improvement in renal hemodynamics.[4] |
| Markers of Renal Injury | Data not available | Evidence of reduced renal fibrosis and improved glomerular function in animal models. |
Understanding the Mechanisms: Signaling Pathways
The therapeutic efficacy of combining a neprilysin inhibitor with an ARB stems from their complementary actions on two key physiological systems: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide (NP) system.
Caption: Dual blockade of the RAAS and inhibition of Neprilysin.
Experimental Methodologies: A Closer Look
To ensure the reproducibility and critical evaluation of the cited data, this section details the experimental protocols employed in the key preclinical studies.
Candoxatrilat and Losartan in Spontaneously Hypertensive Rats
-
Animal Model: Conscious, male Spontaneously Hypertensive Rats (SHR) were used. These rats genetically develop hypertension and are a standard model for studying antihypertensive drugs.
-
Drug Administration: The study likely involved the administration of candoxatrilat (the active metabolite of this compound) and losartan, both individually and in combination. The exact doses and route of administration (e.g., oral gavage, intravenous infusion) would be critical details to obtain from the primary study.
-
Blood Pressure Measurement: Blood pressure in conscious rats is typically measured using non-invasive tail-cuff methods or via surgically implanted telemetry devices for continuous monitoring. The specific method used would influence the precision and interpretation of the results.
-
Renal Vascular Conductance Measurement: This is often assessed by measuring renal blood flow in relation to arterial pressure. Techniques can include the use of Doppler flow probes placed around the renal artery or the injection of fluorescent microspheres.
Sacubitril/Valsartan in Various Animal Models
The experimental designs for Sacubitril/valsartan studies vary depending on the specific pathology being investigated.
-
Animal Models: A range of models have been utilized, including:
-
Spontaneously Hypertensive Rats (SHR): For studying effects on hypertension.[2]
-
Dahl Salt-Sensitive (DSS) Rats: A model of salt-sensitive hypertension and heart failure.
-
Myocardial Infarction (MI) Models: Created by ligating a coronary artery in rats to study post-MI cardiac remodeling.
-
Diabetic Models: Such as streptozotocin-induced diabetes in mice, to investigate effects on diabetic cardiomyopathy.[1]
-
-
Drug Administration: Sacubitril/valsartan is typically administered orally, often mixed in the chow or given by daily gavage, at doses relevant to clinical use.
-
Cardiac Function and Remodeling Assessment:
-
Echocardiography: A non-invasive method to measure parameters like ejection fraction, fractional shortening, and cardiac dimensions.
-
Invasive Hemodynamics: Using pressure-volume catheters to directly measure cardiac pressures and volumes.
-
Histology and Molecular Analysis: Post-mortem analysis of heart tissue to assess fibrosis (e.g., with Masson's trichrome staining) and gene expression of markers for hypertrophy and fibrosis (e.g., ANP, BNP, collagen types).
-
-
Renal Function Assessment:
-
Biochemical Analysis: Measurement of serum creatinine, blood urea nitrogen (BUN), and urinary albumin or protein excretion.
-
Glomerular Filtration Rate (GFR): Often estimated through creatinine clearance or measured using markers like inulin.
-
Histology: Examination of kidney tissue for signs of damage, such as glomerulosclerosis or tubular injury.
-
Caption: A generalized preclinical experimental workflow.
Concluding Remarks for the Research Professional
The available preclinical data suggests that while the combination of this compound with an ARB may offer some benefit in terms of renal hemodynamics, its antihypertensive effect does not appear to be superior to ARB monotherapy in the models studied so far. In contrast, the combination of Sacubitril with an ARB has demonstrated robust preclinical efficacy in reducing blood pressure, improving cardiac function and remodeling, and showing potential for renal protection across a variety of animal models.
For researchers and drug developers, these findings highlight the importance of the specific neprilysin inhibitor used in such a combination. The more extensive preclinical dataset for Sacubitril/valsartan provides a strong benchmark for any new investigational combination in this class. Further preclinical studies on the this compound/ARB combination would be necessary to fully elucidate its potential, particularly focusing on a broader range of cardiovascular and renal endpoints in different disease models. The subtle but potentially significant differences in the pharmacological profiles of this compound and Sacubitril warrant deeper investigation to understand their differential impact when combined with RAAS blockade.
References
- 1. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 2. Study of the possible effect of sacubitril/valsartan combination versus valsartan on the cognitive function in Alzheimer’s disease model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of sacubitril/valsartan on renal function: a systematic review and meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sacubitril/valsartan on renal function: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
